Caspofungin impurity A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H86N10O15 |
|---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74) |
InChI Key |
GINOBWNPZWJLMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure and Analysis of Caspofungin Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Caspofungin impurity A, a significant process-related impurity encountered during the manufacturing of the antifungal agent Caspofungin. Understanding the structure, formation, and analytical characterization of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product.
Introduction to Caspofungin and the Significance of Impurity Profiling
Caspofungin is a potent, broad-spectrum antifungal agent belonging to the echinocandin class of drugs.[1] It is a semi-synthetic lipopeptide derived from Pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[2][3] Caspofungin exerts its therapeutic effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2] As a parenterally administered medication, the purity of Caspofungin is of paramount importance.[2] Pharmaceutical impurities, such as this compound, must be identified, quantified, and controlled to meet stringent regulatory standards and ensure patient safety.[]
Chemical Structure of this compound
This compound has been identified as the serine analogue of Caspofungin.[2] It is a significant process-related impurity that is recognized by the European Pharmacopoeia and requires careful monitoring.[2] The structural difference lies in the substitution of an amino acid in the cyclic peptide core.
-
Systematic Chemical Name: l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0[2]
-
Alternative IUPAC Name: (10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide[5]
The core structure is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. The key distinction from Caspofungin is the presence of a serine residue in the peptide ring.
Quantitative Data and Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1202167-57-4 | [3][5] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [3][5][6] |
| Molecular Weight | 1079.29 g/mol | [3][5][6] |
| Monoisotopic Mass | 1078.62741207 Da | [5] |
| Appearance | Solid | [] |
| Purity (Typical) | >90% or >95% (for reference standards) | [2][3][] |
| Storage Condition | -20°C | [] |
Formation of this compound
This compound is primarily a process-related impurity that arises during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0.[2] The formation is linked to the presence of a serine analogue of Pneumocandin B0, which can be generated during the fermentation process of Glarea lozoyensis.[2] If this serine analogue of the precursor is not adequately removed, it can be carried through the synthetic steps, ultimately leading to the formation of this compound in the final product.[2]
Caption: Formation pathway of this compound.
Experimental Protocols: Analytical Characterization
The primary analytical technique for the identification, separation, and quantification of Caspofungin and its related impurities, including Impurity A, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][]
Objective: To develop a stability-indicating RP-HPLC method for the determination of this compound in Caspofungin drug substance.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph system equipped with a quaternary pump, a multi-wavelength or photodiode array detector, an autosampler, and a data acquisition system.[7][8]
-
Column: A YMC-Pack Polyamine II column (150 x 4.6 mm, 5 µm particle size) or an equivalent reversed-phase column such as a YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm).[][7]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[][7]
-
Sample Tray Temperature: 4°C.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: UV detection, typically in the range of 210-280 nm, is used based on the chromophores present in the molecule.
-
System Suitability: The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[7] A system suitability solution containing both Caspofungin and Impurity A is used to ensure the resolution and performance of the chromatographic system.[8]
Caption: RP-HPLC analytical workflow for this compound.
Conclusion
This compound is the serine analogue of the active pharmaceutical ingredient, arising primarily from a corresponding impurity in the Pneumocandin B0 starting material. Its effective identification and quantification, predominantly through RP-HPLC, are essential components of the quality control strategy for Caspofungin manufacturing. This guide provides the foundational technical information required for researchers and drug development professionals to understand and manage this critical impurity.
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 3. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 5. This compound | C51H86N10O15 | CID 44610345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1202167-57-4 | IC139026 [biosynth.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Known Biological Activity of Caspofungin and its Primary Degradation Product, Impurity A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caspofungin is a potent semisynthetic lipopeptide antifungal agent from the echinocandin class, renowned for its efficacy against invasive fungal infections, primarily those caused by Candida and Aspergillus species.[1] Its mechanism of action involves the specific inhibition of β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall not present in mammalian cells.[1] The quality and purity of caspofungin are paramount for its clinical safety and effectiveness, necessitating the monitoring and control of related substances, including its degradation products. One such significant degradation product is Caspofungin impurity A.
This technical guide provides a comprehensive overview of the known biological activity of caspofungin and addresses the current state of knowledge regarding this compound. While caspofungin's antifungal properties are well-documented, publicly available data on the specific biological activity of impurity A are scarce. This document summarizes the available information on impurity A, primarily contextualizing its role as an analytical reference standard. To fulfill the need for detailed experimental insights, this guide presents established protocols and data related to the parent compound, caspofungin, as a proxy for the methodologies that would be employed to evaluate any potential biological activity of its impurities.
Caspofungin: The Parent Compound
Mechanism of Action
Caspofungin exerts its fungicidal and fungistatic effects by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan in the fungal cell wall.[1] This disruption of cell wall integrity leads to osmotic instability and, ultimately, cell lysis.[2][3] The specificity of this target, which is absent in mammalian cells, accounts for the favorable safety profile of caspofungin.[1]
The inhibition of β-(1,3)-D-glucan synthesis triggers a compensatory mechanism in some fungi, such as Candida albicans, leading to an increase in chitin (B13524) synthesis as a means to reinforce the weakened cell wall.[4]
Figure 1: Simplified signaling pathway of Caspofungin's mechanism of action.
Antifungal Activity
Caspofungin demonstrates broad-spectrum activity against various fungal pathogens. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.25 - 1 | [5] |
| Candida glabrata | 0.0625 - 0.125 (biofilm) | [6] |
| Aspergillus fumigatus | ≤ 0.25 (MEC) | [7] |
| Candida spp. | ≤ 1 (susceptibility breakpoint) | [5] |
MEC: Minimum Effective Concentration, an alternative endpoint for filamentous fungi where caspofungin causes morphological changes rather than complete growth inhibition.
This compound
Identity and Formation
This compound is a known degradation product and metabolite of caspofungin.[8] It is often formed during the manufacturing process or upon storage, particularly under conditions of thermal stress.[2] This impurity is also referred to as the serine analogue of Caspofungin. Due to its potential impact on the safety and efficacy of the final drug product, its levels are carefully monitored and controlled.
Known Biological Activity
Despite its well-established presence as an impurity, there is a significant lack of publicly available data on the biological activity of this compound. Some commercial suppliers of this compound as a reference standard mention that it has been shown to inhibit bacterial growth and may be responsible for the bactericidal activity of caspofungin, however, these claims are not substantiated with quantitative data or citations in the provided search results.[8]
Extensive searches of scientific literature and databases did not yield any peer-reviewed studies presenting quantitative data (e.g., MIC, IC50) on the antifungal, antibacterial, or cytotoxic properties of this compound. Consequently, its mechanism of action, if any, remains uncharacterized. Its primary documented role is as a reference standard for analytical method development and quality control in the pharmaceutical industry.[4]
Experimental Protocols
The following sections detail the methodologies used to assess the antifungal activity of caspofungin. These protocols are representative of the standard procedures that would be employed to evaluate the biological activity of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.
Protocol:
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ cells per mL using a spectrophotometer.
-
Drug Dilution: A stock solution of the test compound (e.g., caspofungin) is prepared. Serial twofold dilutions are made in a 96-well microtiter plate containing RPMI 1640 medium to achieve the desired final concentration range.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.
Figure 2: Workflow for antifungal susceptibility testing via broth microdilution.
Hypothetical Antibacterial Activity Screening
To investigate the unsubstantiated claims of antibacterial activity for this compound, a similar broth microdilution method could be employed against a panel of clinically relevant bacteria.
Hypothetical Protocol:
-
Bacterial Panel Selection: Include Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Procedure: Follow the general principles of the antifungal broth microdilution method, adjusting inoculum density and incubation conditions as per standard bacteriological testing guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Endpoint: Determine the MIC as the lowest concentration of Impurity A that completely inhibits visible bacterial growth.
Figure 3: Hypothetical workflow for screening the antibacterial activity of Impurity A.
Conclusion and Future Directions
Caspofungin remains a cornerstone in the treatment of invasive fungal infections, with a well-characterized mechanism of action and spectrum of activity. Its degradation product, this compound, is a critical entity in the context of pharmaceutical quality control, where it serves as an essential analytical reference standard.
However, a significant knowledge gap exists regarding the biological activity of this compound. The recurring but unsubstantiated claim of its antibacterial properties warrants further investigation. A systematic evaluation of its antimicrobial spectrum using standardized methodologies is necessary to either validate or refute these claims. Furthermore, studies on its potential cytotoxicity and mechanism of action would provide a comprehensive understanding of its biological profile. Such data would be invaluable for drug development professionals in setting appropriate specifications for this impurity in caspofungin drug products and for the broader scientific community in understanding the structure-activity relationships of echinocandin-related compounds. Until such studies are published, the biological activity of this compound remains undefined.
References
- 1. Caspofungin | 162808-62-0 [chemicalbook.com]
- 2. CN102488886B - Caspofungin preparation with low impurity content and preparation method and application thereof - Google Patents [patents.google.com]
- 3. WO2013044789A1 - Low impurity content caspofungin preparation, method for preparing same, and use thereof - Google Patents [patents.google.com]
- 4. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspofungin: an echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Degradation Pathway of Caspofungin Leading to Impurity A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspofungin, a potent semi-synthetic lipopeptide antifungal agent, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, Impurity A, identified as the serine analogue of Caspofungin, is a significant process-related and degradation product that requires careful monitoring during manufacturing and storage. This technical guide provides a comprehensive overview of the degradation pathways of Caspofungin that result in the formation of Impurity A. It details the primary stress factors, including hydrolysis and thermal decomposition, that contribute to this degradation. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies and for the analytical quantification of Caspofungin and Impurity A using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Quantitative data from available studies are summarized to provide insights into the conditions promoting impurity formation. Visual diagrams are provided to illustrate the degradation pathway and experimental workflows, offering a clear and concise reference for researchers and professionals in the field of drug development and quality control.
Introduction to Caspofungin and Impurity A
Caspofungin is a member of the echinocandin class of antifungal drugs, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][] It is a semi-synthetic derivative of pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1] Given its parenteral route of administration, the purity and stability of Caspofungin are of paramount importance to ensure its safety and efficacy.
Impurity A is a critical process-related impurity and a primary degradation product of Caspofungin.[1] It has been identified as the serine analogue of Caspofungin. The formation of Impurity A can occur during the semi-synthesis process from pneumocandin B0 and is also accelerated by various stress conditions during storage and handling, such as exposure to heat and moisture.[1][] Understanding the degradation pathways leading to Impurity A is crucial for the development of stable formulations and robust manufacturing processes.
Caspofungin Degradation Pathways
The primary degradation pathways for Caspofungin that lead to the formation of Impurity A are hydrolysis and thermal degradation.[1][] The molecule's complex cyclic peptide structure contains several amide bonds that are susceptible to cleavage.
Hydrolytic Degradation
Hydrolysis is a major degradation route for Caspofungin. The presence of water can lead to the cleavage of amide bonds within the cyclic peptide core. This degradation can be influenced by pH, with both acidic and basic conditions potentially accelerating the process. While direct quantitative data on the formation of Impurity A through hydrolysis is limited in publicly available literature, forced degradation studies consistently identify it as a product under hydrolytic stress.
Thermal Degradation
Caspofungin is sensitive to elevated temperatures.[1][] Thermal stress can significantly accelerate the degradation process, leading to the formation of various degradation products, including Impurity A. Studies have shown that temperatures between 60°C and 80°C can cause significant degradation of Caspofungin.[1]
Other Stress Factors
Oxidative and photolytic conditions have also been investigated as potential contributors to Caspofungin degradation. While these factors can lead to the formation of other impurities, their specific role in the formation of Impurity A is less documented compared to hydrolysis and thermal stress.
Below is a diagram illustrating the general degradation pathway of Caspofungin.
Quantitative Data on Caspofungin Degradation
Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. The following table summarizes the conditions from various studies that lead to the degradation of Caspofungin and the formation of its impurities. While specific percentages of Impurity A formation are not consistently reported, the overall degradation provides an indication of the drug's stability under different stressors.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Total Caspofungin Degradation (%) | Impurity A Formation | Reference |
| Acid Hydrolysis | 0.5 M HCl | 50°C | 30 minutes | Data not specified | Observed | [3] |
| Base Hydrolysis | 0.5 M NaOH | Room Temperature | 30 minutes | Data not specified | Observed | [3] |
| Oxidation | 0.2% H₂O₂ | Room Temperature | 20 minutes | Data not specified | Observed | [3] |
| Thermal Degradation | Heat | 60°C | 120 hours | Data not specified | Observed | [3] |
| Photolytic Degradation | 1.2 million lux hours (fluorescent) & 200 watt hours/m² (UV) | Ambient | - | Data not specified | Observed | [3] |
Note: The available literature often reports the total degradation of Caspofungin or confirms the presence of Impurity A without specifying its exact percentage of formation under each stress condition.
Experimental Protocols
The following sections provide detailed methodologies for conducting forced degradation studies on Caspofungin and for the subsequent analysis using RP-HPLC.
Forced Degradation Studies
These studies are designed to intentionally degrade the Caspofungin drug substance to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
4.1.1. General Sample Preparation
A stock solution of Caspofungin acetate (B1210297) is typically prepared in a suitable solvent, such as water or a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
4.1.2. Acidic Degradation
-
To a known volume of the Caspofungin stock solution, add an equal volume of 0.5 M hydrochloric acid.
-
Incubate the solution in a water bath at 50°C for 30 minutes.[3]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.5 M sodium hydroxide.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
4.1.3. Basic Degradation
-
To a known volume of the Caspofungin stock solution, add an equal volume of 0.5 M sodium hydroxide.
-
Keep the solution at room temperature for 30 minutes.[3]
-
Neutralize the solution with an appropriate volume of 0.5 M hydrochloric acid.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
4.1.4. Oxidative Degradation
-
To a known volume of the Caspofungin stock solution, add an equal volume of 0.2% hydrogen peroxide.
-
Keep the solution at room temperature for 20 minutes.[3]
-
Dilute the final solution to a suitable concentration for HPLC analysis.
4.1.5. Thermal Degradation
-
Transfer a known amount of the Caspofungin stock solution into a suitable container.
-
Expose the solution to a temperature of 60°C for 120 hours in a calibrated oven.[3]
-
After the specified time, cool the solution to room temperature.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
4.1.6. Photolytic Degradation
-
Expose the Caspofungin stock solution to white fluorescent light providing an overall illumination of 1.2 million lux hours.
-
Separately, expose the solution to UV light with an integrated near UV energy of not less than 200 watt hours per square meter.[3]
-
Prepare a control sample shielded from light.
-
After exposure, dilute the solutions to a suitable concentration for HPLC analysis.
The following diagram outlines the general workflow for forced degradation studies.
RP-HPLC Analytical Method
A stability-indicating RP-HPLC method is crucial for the separation and quantification of Caspofungin from its degradation products, including Impurity A.
4.2.1. Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent | [3] |
| Mobile Phase A | Aqueous buffer (e.g., 0.02 M phosphoric acid, pH 3.5) | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Gradient Elution | A typical gradient might start with a higher percentage of aqueous phase and gradually increase the organic phase to elute the compounds. | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Column Temperature | 30°C | [3] |
| Injection Volume | 10 µL | [3] |
| Detection Wavelength | 210 nm or 225 nm | [1][4] |
4.2.2. System Suitability
Before sample analysis, the chromatographic system should be evaluated for its suitability. This typically involves injecting a standard solution multiple times and assessing parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates, and tailing factor.
4.2.3. Quantification
The amount of Impurity A and the remaining Caspofungin can be quantified by comparing the peak areas in the sample chromatograms to those of a reference standard of known concentration. The percentage of impurity is often calculated using the relative peak area method.
Conclusion
The formation of Impurity A is a critical aspect of Caspofungin's stability profile. This technical guide has detailed the primary degradation pathways, namely hydrolysis and thermal degradation, that contribute to its formation. The provided experimental protocols for forced degradation studies and RP-HPLC analysis offer a robust framework for researchers and drug development professionals to investigate the stability of Caspofungin and to quantify Impurity A. While specific quantitative data on the rate of Impurity A formation remains a gap in the public domain, the information presented herein provides a solid foundation for establishing control strategies to minimize impurity levels, thereby ensuring the quality, safety, and efficacy of Caspofungin drug products. Further research focusing on the kinetics of Impurity A formation would be highly valuable to the pharmaceutical industry.
References
A Technical Guide to the Physicochemical Properties of Caspofungin Impurity A
This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and structural characteristics of Caspofungin Impurity A, a significant process-related impurity in the manufacturing of the antifungal agent Caspofungin. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Caspofungin.
Introduction
Caspofungin is a potent semisynthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[][2] During the manufacturing process of Caspofungin, which is derived from the fermentation of the fungus Glarea lozoyensis, several process-related impurities can be generated.[3] this compound is recognized by the European Pharmacopoeia as a primary impurity that requires stringent monitoring.[3][4] Structurally, it is identified as the serine analogue of Caspofungin, where the threonine residue at position 2 of the cyclic peptide core is substituted by a serine residue.[3]
Physicochemical Properties
This compound shares the fundamental lipopeptide structure of the echinocandin family, which consists of a cyclic hexapeptide core N-acylated with a lipid side chain.[3] Its presence in the final drug product must be carefully controlled to meet regulatory standards.[3]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | References |
| Systematic Name | 1-((4R,5S)-5-(2-aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0 | [3][4] |
| Synonyms | Caspofungin Serine Analog, Caspofungin Desmethyl Impurity | [5] |
| CAS Number | 1202167-57-4 | [3][6][7][8] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [3][6][7][8] |
| Molecular Weight | 1079.29 g/mol | [3][7] |
| Appearance | Solid | [] |
| Storage Conditions | Store at < -15°C, keep dry. | [][7] |
Structural Relationship
The primary structural difference between Caspofungin and Impurity A is a single amino acid substitution. This subtle change necessitates high-resolution analytical techniques for accurate identification and quantification.
Experimental Protocols for Identification and Quantification
The analysis and isolation of this compound rely on advanced chromatographic and spectrometric techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent method for its separation and quantification.[3][4]
HPLC is the cornerstone for analyzing Caspofungin and its impurities, offering the necessary resolution to separate structurally similar compounds.[3]
-
Method Type : Reversed-Phase HPLC (RP-HPLC) is widely used.[3][4]
-
Stationary Phase : C18 (Octadecylsilane) columns are commonly employed for their hydrophobic retention capabilities.[3] A YMC-Pack Polyamine II column (150 x 4.6 mm, 5µm particle size) has also been shown to provide superior resolution.[][6]
-
Mobile Phase :
-
Isocratic Method : A mobile phase consisting of a 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile (B52724), and 2-propanol is used.[][6][9]
-
Gradient Method : A gradient elution using 0.1% formic acid in water and methanol (B129727) or acetonitrile is also effective.[6]
-
-
Column Temperature : The column is generally maintained at 30°C.[][6][9]
-
Detection : UV detection is commonly performed at wavelengths in the low UV region, such as 210 nm or 225 nm, which provides a good response for the peptide backbone.[][3][4][6]
For definitive identification and structural characterization, HPLC is often coupled with Mass Spectrometry (HPLC-MS).[3]
-
Technique : Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are employed.[3]
-
Molecular Weight Confirmation : High-resolution mass spectrometry confirms the monoisotopic molecular weight of 1079.2865 Da for the molecular formula C₅₁H₈₆N₁₀O₁₅.[6]
-
Fragmentation Analysis : In mass spectra, this compound typically displays multi-charge quasi-molecular ions, such as the [M+2H]²⁺ ion at m/z 540.319.[3][4] A distinctive fragment ion at m/z 137.0708 helps differentiate it from Caspofungin and other related impurities.[3][6]
NMR spectroscopy is instrumental for the detailed structural assignment and confirmation of Impurity A as the serine analogue of Caspofungin.[3] Both ¹H-NMR and ¹³C-NMR provide precise information about the chemical environment of each atom.[3]
Table 2: Partial ¹³C and ¹H NMR Chemical Shifts for this compound
| Assignment | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| DMM | 175.4 | - |
| Orn | 173.3 | 4.38 |
| Ser | 173.0 | 4.51 |
| Hyp | 172.9 | 4.30 |
| hTyr | 171.9 | 4.69 |
| hOrn | 171.8 | 4.54 |
| Pro | 170.8 | 4.22 |
| Note: This table represents a partial list of NMR data. Assignments can be mutually interchanged.[3] |
Analytical Workflow
The general workflow for the identification and characterization of this compound involves a multi-step process, starting from the crude drug substance to the final structural elucidation.
Formation and Control
This compound is a process-related impurity that can also be formed through degradation under various stress conditions, such as thermal stress.[3] Its formation is linked to the serine analogue of Pneumocandin B0, a precursor in the Caspofungin synthesis. The control of this impurity is a critical aspect of the manufacturing process, involving in-process controls and robust purification steps like crystallization and chromatography to ensure the final product meets stringent purity requirements.[3] Crude Caspofungin may contain up to 1.0% of Impurity A, which can be significantly reduced through these purification processes.[3][4]
References
- 2. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 4. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 5. This compound | CAS No- 1202167-57-4 | Simson Pharma Limited [simsonpharma.com]
- 6. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 7. This compound | 1202167-57-4 | IC139026 [biosynth.com]
- 8. This compound - CAS - 1202167-57-4 | Axios Research [axios-research.com]
- 9. ijapbjournal.com [ijapbjournal.com]
The Emergence of a Critical Quality Attribute: A Technical Guide to the Discovery and Initial Identification of Caspofungin Impurity A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, initial identification, and characterization of Caspofungin impurity A, a critical quality attribute in the manufacturing of the antifungal agent Caspofungin. This document details the origins of the impurity, the analytical methodologies for its detection and quantification, and its structural elucidation.
Introduction to Caspofungin and the Significance of Impurity A
Caspofungin is a potent, broad-spectrum antifungal agent belonging to the echinocandin class.[1][] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death.[1][] As a semi-synthetic lipopeptide derived from the fermentation of the fungus Glarea lozoyensis (producing pneumocandin B0), its manufacturing process is complex and susceptible to the formation of impurities.[1][3][4]
Pharmaceutical impurities are substances in a drug product that are not the active pharmaceutical ingredient (API) or excipients. They can be process-related, degradation products, or contaminants.[1] The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of a drug. Therefore, their identification, quantification, and control are paramount in drug development and manufacturing.
This compound has been identified as a significant process-related and degradation impurity.[1][] It is recognized by the European Pharmacopoeia as a primary impurity that necessitates careful monitoring.[1] Structurally, it is the serine analogue of Caspofungin.[1]
Origins and Formation Pathways of Impurity A
The formation of this compound can occur during both the fermentation process to produce the precursor, pneumocandin B0, and the subsequent semi-synthetic steps to yield Caspofungin.[6]
-
Biosynthetic Origin: During the fermentation of Glarea lozoyensis, structurally related analogues to pneumocandin B0 can be produced. If a serine analogue of pneumocandin B0 is formed and not adequately removed during purification, it can be carried through the synthetic process, resulting in the formation of this compound.[7]
-
Degradation Pathways: Caspofungin is susceptible to degradation under various stress conditions, leading to the formation of impurity A.[1][][6]
-
Hydrolysis: The cyclic peptide structure of Caspofungin contains several amide bonds that are susceptible to cleavage in the presence of water.[1][8]
-
Thermal Degradation: Exposure to elevated temperatures can induce the degradation of Caspofungin, with impurity A being a prominent degradation product.[6]
-
Acid and Base Degradation: Forced degradation studies have shown that Caspofungin degrades in both acidic and basic conditions, contributing to the formation of impurity A.[4][6][9]
-
Oxidative Stress: The presence of oxidizing agents can also lead to the degradation of Caspofungin and the formation of impurities, including impurity A.[4][6]
-
The following diagram illustrates the logical relationship between the origins and the formation of this compound.
Figure 1. Formation pathways of this compound.
Initial Identification and Structural Elucidation
The initial identification of this compound relied on advanced analytical techniques to separate it from the parent drug and elucidate its structure.
Isolation of Impurity A
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for isolating Impurity A to be used as a reference standard.[1] This technique allows for the separation of the impurity from Caspofungin and other related substances based on their hydrophobicity.
Structural Characterization
The definitive structure of Impurity A was determined using a combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirmed the molecular formula of Impurity A as C₅₁H₈₆N₁₀O₁₅, with a monoisotopic molecular weight of 1079.2865 Da.[6] Electrospray ionization in positive mode typically generates a protonated molecular ion [M+H]⁺ at m/z 1080.6.[6] Fragmentation analysis helped to identify the amino acid sequence and the structure of the lipid side chain, revealing the substitution of an amino acid in the cyclic peptide core compared to Caspofungin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) on the isolated impurity provided detailed information about the connectivity of atoms, confirming the presence of a serine residue in place of another amino acid, thus establishing it as the serine analogue of Caspofungin.
The systematic chemical name for this compound is l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.[1]
Analytical Methodologies for Detection and Quantification
The routine detection and quantification of this compound are crucial for quality control during the manufacturing process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely used technique.[1]
The following diagram outlines a typical experimental workflow for the analysis of this compound.
Figure 2. Experimental workflow for Impurity A analysis.
Experimental Protocols
Below are detailed methodologies for the key experiments used in the identification and quantification of this compound.
-
Objective: To separate and quantify Caspofungin and Impurity A.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions (Example 1): [][9]
-
Column: YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Chromatographic Conditions (Example 2): [3][4]
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (e.g., buffer) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm is frequently utilized, with 210 nm also being effective.[1]
-
Injection Volume: 10 µL
-
-
Objective: To confirm the identity of Impurity A by determining its mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).
-
Chromatographic Conditions: Similar to the RP-HPLC methods described above to achieve separation before introduction into the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Operated in full scan mode to detect the molecular ions and in product ion scan mode to obtain fragmentation patterns for structural confirmation.
-
Data Acquisition: High-resolution mass measurements are performed to determine the accurate mass and elemental composition.
-
-
Objective: To investigate the stability of Caspofungin and identify potential degradation products, including Impurity A.
-
Methodology:
-
Prepare solutions of Caspofungin in various stress conditions.
-
Acidic Hydrolysis: Treat with 0.1 M - 0.5 M HCl at elevated temperatures (e.g., 50-80°C) for a defined period (e.g., 30 minutes to 8 hours).[4][6]
-
Basic Hydrolysis: Treat with 0.1 M - 0.5 M NaOH at room temperature or elevated temperatures for a defined period.[4][6]
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 0.2% - 3% H₂O₂) at room temperature or elevated temperatures.[4][6]
-
Thermal Degradation: Expose a solid sample or solution of Caspofungin to dry heat (e.g., 80°C) for a specified duration.[6]
-
Photolytic Degradation: Expose a solution of Caspofungin to UV light.[4]
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples by RP-HPLC to identify and quantify the degradation products formed, comparing the chromatograms to that of an unstressed sample and a reference standard of Impurity A.
-
Quantitative Data Summary
The control of Impurity A levels is critical. Purification procedures are implemented to reduce its concentration in the final drug substance.
| Parameter | Value | Reference |
| Chemical Formula | C₅₁H₈₆N₁₀O₁₅ | [6][10] |
| Molecular Weight | 1079.31 g/mol | [6][10] |
| CAS Number | 1202167-57-4 | [6][10] |
| Typical Level in Crude Caspofungin | Up to 1.0% | [1] |
| Typical Level in Purified Caspofungin | As low as 0.16% | [7] |
| HPLC-MS LOD | 0.01 - 0.1 µg/mL | [6] |
| HPLC-MS LOQ | 0.05 - 0.2 µg/mL | [6] |
| UV Detection Wavelengths for HPLC | 210 nm, 225 nm | [1][] |
Conclusion
The discovery and initial identification of this compound represent a critical step in ensuring the quality, safety, and efficacy of Caspofungin. Through the application of advanced analytical techniques such as RP-HPLC and HPLC-MS, its structure as the serine analogue of Caspofungin has been elucidated. Understanding its formation through both biosynthetic and degradation pathways allows for the implementation of robust control strategies during manufacturing and storage. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of impurities in complex pharmaceutical products.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 6. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 7. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 8. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijapbjournal.com [ijapbjournal.com]
- 10. This compound | 1202167-57-4 | IC139026 [biosynth.com]
Unveiling the Toxicological Profile of Caspofungin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information regarding Caspofungin Impurity A. It is intended for research and informational purposes only. A key finding of this review is the absence of publicly available, specific toxicological studies on this compound. Therefore, this guide focuses on the toxicological profile of the parent compound, Caspofungin, and outlines the standard methodologies for the toxicological assessment of such impurities.
Executive Summary
Caspofungin, a cornerstone of antifungal therapy, is a semi-synthetic lipopeptide belonging to the echinocandin class. Its manufacturing process and subsequent degradation can yield various impurities, with this compound being a notable species. Identified as the serine analogue of Caspofungin, this impurity is a process-related substance and a potential degradant that requires careful monitoring and control to ensure the safety and efficacy of the final drug product.[1][] The European Pharmacopoeia officially recognizes this compound, underscoring its regulatory significance.[1] While robust analytical methods exist for its detection and quantification, a specific toxicological profile for this compound is not publicly available. This guide consolidates the known toxicological data of the parent drug, Caspofungin, and provides detailed experimental protocols for assessing the potential toxicity of Impurity A, thereby offering a framework for its safety evaluation.
Introduction to Caspofungin and Impurity A
Caspofungin exerts its antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death.[1][][4] This mechanism is highly specific to fungi, contributing to Caspofungin's generally favorable safety profile in humans.[5]
This compound is structurally similar to the active pharmaceutical ingredient (API), differing by the substitution of an amino acid in the cyclic peptide core.[1] It can arise during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0, or through degradation of the final drug substance.[1] Regulatory bodies require that impurities in pharmaceutical products are identified, quantified, and controlled within acceptable limits, which are established based on safety data.[1][]
Toxicological Profile of Caspofungin (Parent Compound)
In the absence of direct data for Impurity A, the toxicological profile of Caspofungin provides a critical reference point. The primary toxicities associated with Caspofungin are hepatotoxicity and, to a lesser extent, cardiotoxicity.
Hepatotoxicity
Elevations in liver enzymes have been observed in patients treated with Caspofungin. While often transient, these findings necessitate monitoring of liver function during therapy.
| Parameter | Observation | Patient Population/Model | Reference |
| Liver Function Tests | Grade ≥3 hepatotoxicity events | Hospitalized patients | [] |
| - Anidulafungin | 37.2% of patients | Hospitalized patients | [] |
| - Caspofungin | 22.4% of patients | Hospitalized patients | [] |
| - Micafungin | 23.3% of patients | Hospitalized patients | [] |
| Reporting Odds Ratio (ROR) for Drug-Induced Liver Injury (DILI) | ROR = 6.12 (95% CI: 5.36–6.98) | FDA Adverse Event Reporting System | [7] |
Cardiotoxicity
Preclinical studies have suggested a potential for Caspofungin to induce cardiotoxicity, particularly at high concentrations. These effects are thought to be related to mitochondrial damage.
| Parameter | Observation | Model | Reference |
| Cardiac Contractility | Statistically significant decrease | Isolated rat hearts | [4] |
| Cardiac Output & Blood Pressure | Dose-dependent decrease | In vivo rat model | [] |
| Mitochondrial Integrity | Enlarged mitochondria and disintegrating myofibrils | Transmission Electron Microscopy of rat heart tissue | [4] |
| Lethal Dose (LD50) | 38 mg/kg | Male rats | [] |
Genotoxicity and Cytotoxicity
Caspofungin has been evaluated in a standard battery of genotoxicity tests and has not shown evidence of mutagenic or genotoxic potential. In vitro cytotoxicity has been observed at higher concentrations.
| Assay | Result | Model | Reference |
| Ames Test | Not mutagenic | In vitro bacterial assay | [8] |
| Mammalian Cell Mutagenesis Assay | Not mutagenic | V79 Chinese hamster lung fibroblasts | [8] |
| Chromosome Aberration Assay | Not genotoxic | Chinese hamster ovary cells | [8] |
| Mouse Bone Marrow Chromosomal Test | Not genotoxic | In vivo mouse model (up to 12.5 mg/kg) | [8] |
| Acute Cytotoxicity | Signs of toxicity at ≥0.3 mg/ml | Vero and Chang cells (epithelial origin) | |
| Chronic Cytotoxicity | Observed at ≥0.3 mg/ml | Vero and Chang cells (epithelial origin) |
Methodologies for Toxicological Assessment of this compound
A comprehensive toxicological evaluation of a pharmaceutical impurity like this compound typically involves a battery of in vitro and in vivo tests to assess its potential for cytotoxicity, genotoxicity, and other adverse effects. The following sections detail the standard experimental protocols for key in vitro assays.
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for the initial toxicological screening of a pharmaceutical impurity.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate (B86563) to pyruvate, which then drives a reaction that produces a colored or fluorescent product.
-
Protocol:
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
Genotoxicity Assays
This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Principle: The test substance is assessed for its ability to cause mutations that revert the bacteria from being unable to synthesize an essential amino acid (e.g., histidine) to being able to synthesize it, allowing them to grow on a minimal medium.
-
Protocol:
-
Strain Selection: Use a panel of bacterial strains with different known mutations to detect various types of mutagens.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
-
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Principle: Cultured mammalian cells are exposed to the test substance, and then metaphase cells are analyzed microscopically for chromosomal damage.
-
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures.
-
Exposure: Treat the cells with at least three concentrations of this compound, with and without metabolic activation (S9), for a defined period.
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare microscope slides.
-
Microscopic Analysis: Score at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: A positive result is indicated by a statistically significant, concentration-dependent increase in the frequency of cells with structural chromosomal aberrations.
-
Potential Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action of Caspofungin is the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall. This target is absent in mammalian cells. However, the observed toxicities of Caspofungin in mammalian systems, such as cardiotoxicity and hepatotoxicity, suggest potential off-target effects. While the precise mechanisms are not fully elucidated, hypotheses include interactions with the cell membrane due to the lipophilic side chain of the molecule, and potential mitochondrial dysfunction.
The following diagram illustrates the known fungal-specific mechanism and a hypothesized pathway for off-target toxicity in mammalian cells.
Conclusion and Future Directions
This compound is a critical quality attribute of Caspofungin that must be controlled to ensure patient safety. This technical guide highlights a significant gap in the publicly available literature regarding the specific toxicological profile of this impurity. While the parent compound, Caspofungin, has a well-characterized safety profile, direct toxicological data for Impurity A is lacking.
For drug development professionals and researchers, the path forward involves a systematic evaluation of Impurity A's potential toxicity using the standard methodologies outlined in this guide. A tiered approach, beginning with in vitro cytotoxicity and genotoxicity assays, is recommended. The results of these initial screens will determine the necessity of further in vivo studies. Understanding the toxicological profile of this compound is essential for establishing appropriate specifications and ensuring the overall safety of Caspofungin-containing drug products.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 4. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 8. This compound Acetate Salt | LGC Standards [lgcstandards.com]
Technical Guide: Caspofungin Impurity A - Identification, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2][3] As with any pharmaceutical compound, the presence of impurities in the final drug product is a critical quality attribute that must be carefully controlled. Caspofungin impurity A is a known process-related impurity and a potential degradation product of Caspofungin.[1][2][] This technical guide provides a comprehensive overview of this compound, including its chemical identity, analytical methodologies for its quantification, and protocols for its isolation and characterization.
Chemical Identification
This compound is structurally very similar to the active pharmaceutical ingredient, differing by a single amino acid substitution in the cyclic peptide core.[1]
| Common Name | This compound |
| CAS Number | 1202167-57-4[5] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅[5] |
| Molecular Weight | 1079.29 g/mol [5] |
| Synonyms | Caspofungin Desmethyl Impurity; Caspofungin Serine Analog |
Data Presentation: Analytical Method Validation
The accurate quantification of this compound is crucial for ensuring the quality and safety of Caspofungin drug products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[1] The following table illustrates sample data from an accuracy assessment of a validated HPLC method, demonstrating the method's capability to provide results that are in close agreement with the true values.
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 5.0 | 4.96 | 99.2% |
| 100% | 10.0 | 10.01 | 100.1% |
| 150% | 15.0 | 15.03 | 100.2% |
| This table is for illustrative purposes. Actual values are method-dependent.[1] |
Experimental Protocols
Analytical Method for Quantification of this compound using RP-HPLC
This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in a Caspofungin drug substance or product.
a. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
b. Chromatographic Conditions:
-
Column: Synergi Hydro-RP or equivalent C18 column.[6]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.02 M phosphoric acid, pH 3.5) and an organic modifier (e.g., acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[]
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 10 µL.
c. Sample Preparation:
-
Accurately weigh and dissolve the Caspofungin sample in a diluent, typically a mixture of acetonitrile (B52724) and water (1:1 v/v), to obtain a known concentration.[6]
-
Filter the solution through a 0.45 µm filter before injection.
d. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and determine the peak area for this compound.
-
Quantify the amount of the impurity by comparing its peak area to that of a known reference standard of this compound.[6]
Isolation of this compound using Preparative Chromatography
This protocol outlines a general procedure for the isolation of this compound from a crude Caspofungin mixture using preparative liquid chromatography.
a. Instrumentation:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Medium-Pressure Liquid Chromatography (MPLC) system.
-
Fraction collector.
-
Lyophilizer.
b. Chromatographic Conditions:
-
Column: Reversed-phase C18 resin.[6]
-
Mobile Phase: A mixture of an aqueous buffer containing acetic acid and an organic solvent such as acetonitrile or ethanol. The elution is typically performed using a gradient.[6]
-
Loading: The crude Caspofungin solution is loaded onto the column.
c. Procedure:
-
The crude Caspofungin mixture is dissolved in an appropriate solvent and loaded onto the preparative column.[1]
-
The separation is performed using the defined mobile phase gradient.
-
Fractions are collected at regular intervals using a fraction collector.[1]
-
Each fraction is analyzed by analytical HPLC to determine the purity and identify the fractions containing the highest concentration of this compound.[6]
-
The enriched fractions are pooled together.[1]
-
The solvent is removed from the pooled fractions, often by lyophilization, to obtain the isolated this compound as a solid.[6]
Characterization of this compound
The structural identity of the isolated impurity is confirmed using spectroscopic techniques.
a. Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the impurity. The expected [M+H]⁺ ion for this compound is at m/z 1079.630.[6]
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the impurity. Comparison of the NMR spectra of the impurity with that of Caspofungin will confirm the substitution of the threonine residue with a serine residue.
Mandatory Visualization
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 3. impactfactor.org [impactfactor.org]
- 5. This compound | 1202167-57-4 | IC139026 [biosynth.com]
- 6. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 7. ijapbjournal.com [ijapbjournal.com]
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth review of the related substances of Caspofungin, a critical antifungal agent. It details the origins of these impurities, methods for their identification and quantification, and strategies for their control to ensure the quality, safety, and efficacy of the final drug product.
Introduction to Caspofungin and its Related Substances
Caspofungin is a semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class. It is produced by the chemical modification of Pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1][2] Caspofungin exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] During the manufacturing process and upon storage, various related substances, including synthesis byproducts and degradation products, can arise. These impurities must be carefully monitored and controlled to meet regulatory standards.
The primary sources of Caspofungin-related substances are:
-
Synthetic Impurities: These are byproducts formed during the multi-step chemical conversion of Pneumocandin B0 to Caspofungin. They can include isomers, incompletely reacted intermediates, and products of side reactions.[2] For instance, if the starting material, Pneumocandin B0, is contaminated with its serine analogue, this can lead to the formation of the corresponding serine analogue of Caspofungin (Impurity A).
-
Degradation Products: Caspofungin can degrade under various stress conditions such as hydrolysis, oxidation, and heat. The primary degradation route is hydrolysis, which can lead to the opening of the cyclic peptide ring and subsequent dimerization.[3]
Quantitative Analysis of Caspofungin-Related Substances
Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish acceptance criteria for impurities in active pharmaceutical ingredients (APIs) and finished drug products. While a specific monograph for Caspofungin Acetate (B1210297) is under development by the USP, the identification and control of related substances are guided by established analytical procedures.
Data Summary of Key Related Substances
The following table summarizes key known related substances of Caspofungin. Relative Retention Time (RRT) is a critical parameter in their chromatographic identification. Correction factors are used to adjust for differences in detector response between the impurity and the API, ensuring accurate quantification.
| Impurity Name | Typical RRT | Correction Factor | Notes |
| Impurity A | ~ 0.97 | 1.48 | Serine analogue of Caspofungin. |
| Caspofungin | 1.00 | 1.00 | Active Pharmaceutical Ingredient |
| Impurity B | ~ 1.15 | 1.32 | Process-related impurity. |
| Impurity E | ~ 1.48 | 1.28 | Process-related impurity. |
| Impurity D | ~ 1.59 | 1.08 | Process-related impurity. |
| Pneumocandin B0 | ~ 1.67 | 1.01 | Starting material for synthesis. |
Data sourced from a validated RP-HPLC method.[2][4]
Experimental Protocols
Accurate detection and quantification of Caspofungin-related substances rely on robust analytical methodologies. Below are detailed protocols for the key experimental techniques employed.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a stability-indicating assay used to separate and quantify Caspofungin and its related substances.[5]
-
Chromatographic System:
-
Instrument: A gradient High-Performance Liquid Chromatograph system with a UV detector.
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.
-
Column Temperature: 30°C.
-
Sample Tray Temperature: 4°C.
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Reagents and Solutions:
-
Mobile Phase A: Prepare a solution of 0.82 g/L of Sodium Acetate in water and adjust the pH to 4.0 with glacial acetic acid.[5]
-
Mobile Phase B: Acetonitrile (B52724).
-
Diluent: A mixture of acetonitrile and water (1:1 v/v).
-
-
Gradient Program:
| Time (minutes) | Mobile Phase B (%) |
| 0 | 33 |
| 14.5 | 33 |
| 35 | 50 |
| 50 | 80 |
| 70 | 33 |
-
Sample Preparation:
-
Accurately weigh and dissolve the Caspofungin Acetate sample in the diluent to achieve a target concentration of approximately 0.55 mg/mL.
-
Isolation by Preparative HPLC
To obtain pure reference standards of impurities for characterization and as analytical markers, preparative HPLC is employed.
-
Principle: The principles are similar to analytical HPLC, but on a larger scale to allow for the collection of purified fractions of each compound.
-
Column: A reversed-phase C18 column with a larger diameter and particle size is typically used to handle higher sample loads.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier like acetonitrile is used. The gradient is optimized to maximize the resolution between the impurity of interest and other components.
-
Procedure:
-
Dissolve the crude Caspofungin mixture in the mobile phase.
-
Inject a large volume of the solution onto the preparative column.
-
Collect fractions as they elute from the column.
-
Analyze the collected fractions using analytical HPLC to identify those containing the pure impurity.
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the isolated impurity.[6][7][8]
-
Structural Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the impurities. This information allows for the deduction of their elemental composition. Tandem MS (MS/MS) is used to fragment the molecules, providing structural information based on the fragmentation patterns. For example, Caspofungin Impurity A has been identified by its [M+2H]2+ ion at m/z 540.319 and its [M+H]+ ion at 1079.630.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the complete chemical structure of isolated impurities. By analyzing the chemical shifts, coupling constants, and other NMR data, the precise arrangement of atoms in the molecule can be determined.[9][10][11]
Visualized Pathways and Workflows
Synthesis and Impurity Formation Pathway
The semi-synthesis of Caspofungin from Pneumocandin B0 involves several key steps where impurities can be introduced or formed. The following diagram illustrates this process.
Caption: Semi-synthetic pathway of Caspofungin and formation of Impurity A.
Experimental Workflow for Impurity Profiling
A systematic workflow is essential for the identification, isolation, and characterization of related substances in a drug product.
Caption: Workflow for impurity identification and characterization.
Caspofungin Degradation Pathway
Echinocandins are susceptible to degradation, primarily through hydrolysis, which leads to the opening of the macrocyclic ring.
Caption: General degradation pathway of Caspofungin via hydrolysis.
Conclusion
The control of related substances is a critical aspect of ensuring the quality and safety of Caspofungin. A thorough understanding of the origin of these impurities, coupled with robust and validated analytical methods, is essential for drug development and manufacturing. This guide has outlined the primary related substances, provided detailed experimental protocols for their analysis, and visualized the key pathways and workflows involved. Continuous monitoring and characterization of the impurity profile are paramount throughout the lifecycle of the drug product to guarantee patient safety and therapeutic efficacy.
References
- 1. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 7. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 8. CN113801237A - Preparation method of caspofungin acetate impurity E - Google Patents [patents.google.com]
- 9. Effect of Caspofungin on Metabolite Profiles of Aspergillus Species Determined by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of caspofungin on metabolite profiles of Aspergillus species determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Analytical Detection of Caspofungin Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a critical therapeutic option for treating invasive fungal infections, particularly those caused by Candida and Aspergillus species. During the manufacturing process and upon storage, several process-related impurities and degradation products can arise. One of the most significant of these is Caspofungin Impurity A, which has been identified as a serine analogue of the active pharmaceutical ingredient (API).[1]
The accurate detection and quantification of Impurity A are crucial for ensuring the quality, safety, and efficacy of Caspofungin drug products.[] Regulatory bodies require stringent control over impurity levels, making robust analytical methods essential for batch release testing and stability studies.[][] This document provides a detailed analytical method and protocol for the detection and quantification of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC).
Analytical Method Overview
The principal analytical technique for the separation and quantification of Caspofungin and its related impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This method offers high resolution and sensitivity, enabling the effective separation of structurally similar compounds like Caspofungin and Impurity A.[1]
The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] Detection is commonly achieved using Ultraviolet (UV) spectrophotometry, with Liquid Chromatography-Mass Spectrometry (LC-MS) employed for definitive identification and characterization.[1]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the analysis of this compound.
Materials and Reagents
-
Caspofungin Acetate reference standard
-
This compound reference standard[][4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ammonia (B1221849) solution (analytical grade)
-
Water (HPLC grade or equivalent)
-
Glacial Acetic Acid (analytical grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV detector. An Agilent 1260 Infinity system or equivalent is suitable.[5]
-
LC-MS system (for peak identification and confirmation)[1]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
Two exemplary RP-HPLC methods are provided below, derived from published literature. Method 1 is a gradient method suitable for resolving multiple impurities, while Method 2 is an isocratic method for routine quality control.
| Parameter | Method 1: Gradient Elution[4][6] | Method 2: Isocratic Elution[][7] |
| Column | Synergi Hydro-RP, 150 x 4.6 mm, 4 µm or YMC Hydrosphere C18, 150 x 4.6 mm, 3 µm | YMC-Pack Polyamine II, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.06 M Phosphoric acid, pH 2.0 (adjusted with ammonia) | 0.02 M Phosphoric acid buffer, pH 3.5 (adjusted with ammonia) |
| Mobile Phase B | Acetonitrile:Water (85:15 v/v) | Acetonitrile |
| Mobile Phase C | Methanol:Buffer (80:18 v/v) | 2-Propanol |
| Elution Mode | Gradient | Isocratic |
| Gradient Program | A complex gradient program is typically used. For example: Start with a higher percentage of aqueous phase, gradually increasing the organic phase to elute the analytes. A 70-minute runtime is suggested.[5][6] | Mobile Phase Composition: Buffer:Acetonitrile:2-Propanol (28:58:14 v/v/v) |
| Flow Rate | 1.0 mL/min[4][6] | 1.0 mL/min[][7] |
| Column Temperature | 25-30°C[4][6] | 30°C[][7] |
| Detection Wavelength | 225 nm[1][4] (Other reported wavelengths include 210 nm and 215 nm[1][][8]) | 210 nm[][7] |
| Injection Volume | 10 µL[6] | 20 µL |
| Diluent | Phosphoric acid buffer:Methanol (20:80 v/v)[7] or Acetonitrile:Water (1:1 v/v)[4] | Phosphoric acid buffer:Methanol (20:80 v/v)[7] |
Preparation of Solutions
3.4.1. Buffer Preparation (for Method 1) To prepare the 0.06 M phosphoric acid buffer, dilute the appropriate amount of phosphoric acid in HPLC grade water and adjust the pH to 2.0 ± 0.05 with a dilute ammonia solution.
3.4.2. Standard Solution Preparation Accurately weigh approximately 5.5 mg of Caspofungin Acetate reference standard and transfer it to a 10 mL volumetric flask.[5] Dissolve and dilute to volume with the chosen diluent. This yields a concentration of about 550 µg/mL.
3.4.3. Impurity Standard (System Suitability) Preparation Accurately weigh about 1 mg of this compound reference standard into a 20 mL volumetric flask.[5][6] Dissolve and dilute to volume with the diluent. This solution can be used for peak identification and system suitability checks. For a mixed standard, appropriate amounts of Caspofungin and its impurities can be combined.
3.4.4. Sample Solution Preparation Accurately weigh a portion of the Caspofungin drug substance or product equivalent to about 5.5 mg of Caspofungin and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. The prepared solution should be used within 14 hours of its preparation.[6]
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify the resolution between Caspofungin and Impurity A, as well as other system performance parameters.
-
Inject the standard solution in replicate (e.g., six times) to check for system precision.[6]
-
Inject the sample solutions for analysis.
-
After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained components.
Data Presentation and Analysis
The primary output of the analysis is a chromatogram showing the separation of Caspofungin from Impurity A and other related substances.
Identification
Identify the peaks in the sample chromatogram by comparing their retention times with those obtained from the standard and impurity reference solutions. The relative retention time (RRT) of Impurity A with respect to Caspofungin is a key identification parameter.
Quantification
The amount of Impurity A in a sample is typically determined by comparing the peak area of Impurity A in the sample chromatogram to the peak area of the Caspofungin standard.[4]
Calculation:
% Impurity A = (AreaImpurity A / AreaStandard) × (ConcStandard / ConcSample) × (1 / RRF) × 100
Where:
-
AreaImpurity A is the peak area of Impurity A in the sample.
-
AreaStandard is the peak area of Caspofungin in the standard solution.
-
ConcStandard is the concentration of the Caspofungin standard.
-
ConcSample is the concentration of the Caspofungin sample.
-
RRF is the Relative Response Factor of Impurity A (if different from 1.0).
Summary of Quantitative Data
The following table summarizes typical chromatographic parameters for the analysis of Caspofungin and Impurity A.
| Analyte | Retention Time (min)[7] | Relative Retention Time (RRT) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | 14.3 | ~0.89 | Reportedly below 0.05%[4] | Reportedly below 0.05%[4] |
| Caspofungin | 16.1 | 1.00 | N/A | N/A |
Note: Retention times and RRTs are approximate and can vary depending on the specific chromatographic system and conditions used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and analysis of a Caspofungin sample.
Caption: Workflow for this compound Analysis.
Logical Relationship of Analytical Method Components
This diagram shows the key components and their relationships in the development of a robust analytical method.
Caption: Components of the Analytical Method.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the detection and quantification of this compound. Adherence to these protocols, along with proper system suitability checks and method validation, will ensure accurate and reproducible results, which are critical for the quality control of Caspofungin in a drug development and manufacturing environment. For definitive structural confirmation of impurities, hyphenated techniques such as LC-MS are recommended.[1]
References
Application Note: A Robust HPLC-UV Method for the Separation and Quantification of Caspofungin and Its Critical Process Impurity A
[AN-CSF-001]
Abstract
This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous separation and quantification of the antifungal agent Caspofungin and its primary process-related impurity, Impurity A. The described method is crucial for quality control during drug development and manufacturing, ensuring the purity and safety of Caspofungin formulations. The protocol provides a clear and reproducible methodology suitable for researchers, scientists, and drug development professionals.
Introduction
Caspofungin is a potent semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class.[1] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, making it effective against invasive fungal infections, particularly those caused by Candida and Aspergillus species.[] During the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0, several impurities can be generated.[1][3] Impurity A, identified as the serine analogue of Caspofungin, is a critical impurity that requires stringent monitoring during the manufacturing process as stipulated by the European Pharmacopoeia.[1]
The structural similarity between Caspofungin and Impurity A necessitates a highly specific and robust analytical method for their effective separation and accurate quantification. This application note presents an optimized HPLC-UV method designed for this purpose, providing detailed experimental protocols and performance data.
Experimental
-
HPLC System: A High-Performance Liquid Chromatograph system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required. An Agilent 1260 Infinity Quaternary Pump module and MWD Detector or an equivalent system can be used.[3]
-
Chromatography Column: A YMC Hydrosphere C18 column (150 x 4.6 mm, 3 µm) or equivalent is recommended for optimal separation.[3]
-
Chemicals and Reagents:
-
Caspofungin Acetate Reference Standard
-
Caspofungin Impurity A Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Purified Water (HPLC Grade)
-
The following table summarizes the optimized chromatographic conditions for the separation of Caspofungin and Impurity A.
| Parameter | Condition |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)[3] |
| Mobile Phase A | 0.05% Glacial Acetic Acid in Water (pH adjusted to 4.0 ± 0.05)[3] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Autosampler Temperature | 4°C[3] |
| Injection Volume | 10 µL[3] |
| UV Detection Wavelength | 225 nm[1][4] |
| Run Time | 70 minutes[3] |
-
Diluent: A mixture of water and acetonitrile in a 1:1 (v/v) ratio.
-
Mobile Phase A Preparation: Add 0.5 mL of glacial acetic acid to 1000 mL of purified water and mix well. Adjust the pH to 4.0 ± 0.05 with glacial acetic acid if necessary.[3]
-
Standard Stock Solution (Caspofungin): Accurately weigh about 55 mg of Caspofungin Acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of approximately 550 µg/mL.
-
Standard Stock Solution (Impurity A): Accurately weigh about 1 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing both Caspofungin Acetate and Impurity A at appropriate concentrations in the diluent to verify the system's performance.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Caspofungin in the diluent to achieve a final concentration of approximately 550 µg/mL.
Detailed Protocol
-
System Preparation:
-
Set up the HPLC system according to the chromatographic conditions outlined in Table 1.
-
Purge the pump with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the system suitability solution six times.
-
The system is deemed ready for analysis if the relative standard deviation (RSD) for the peak areas of Caspofungin and Impurity A is not more than 2.0%, and the resolution between the two peaks is satisfactory.
-
-
Analysis:
-
Inject the blank (diluent) once to ensure no interfering peaks are present.
-
Inject the standard solutions followed by the sample solutions.
-
The prepared sample solutions should be analyzed within 14 hours of preparation.[3]
-
-
Data Processing:
-
Integrate the chromatograms and determine the peak areas for Caspofungin and Impurity A.
-
Quantify the amount of Impurity A in the sample by comparing its peak area to that of the Impurity A reference standard.
-
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on Caspofungin. The drug substance is subjected to various stress conditions to induce degradation.
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat the drug with 0.5 M HCl at 50°C for 30 minutes.[3] |
| Base Hydrolysis | Treat the drug with 0.5 M NaOH at room temperature for 30 minutes.[3] |
| Oxidative Degradation | Treat the drug with 0.2% H₂O₂ at room temperature for 20 minutes.[3] |
| Thermal Degradation | Expose the drug to heat at 60°C for 120 hours.[3] |
| Photolytic Degradation | Expose the drug to white fluorescent light (1.2 million lux hours) and UV light (200-watt hours/m²).[3] |
The method's specificity is confirmed if the peaks of the degradation products are well-resolved from the peaks of Caspofungin and Impurity A.
Visual Workflow
The following diagram illustrates the experimental workflow for the HPLC-UV analysis of Caspofungin and Impurity A.
References
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Caspofungin and its Process-Related Impurity A
For Researchers, Scientists, and Drug Development Professionals
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antifungal drug Caspofungin and its critical process-related impurity, Caspofungin impurity A, in plasma samples. This protocol is designed for use in research, drug development, and quality control settings.
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent of the echinocandin class, widely used for the treatment of invasive fungal infections. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is a significant, structurally related impurity that requires accurate quantification. This document provides a comprehensive LC-MS/MS protocol for the simultaneous determination of Caspofungin and this compound.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample receipt to final data analysis.
Caption: Experimental workflow for the LC-MS/MS quantification of Caspofungin and Impurity A.
Materials and Reagents
-
Caspofungin reference standard
-
This compound reference standard
-
Internal Standard (IS): Roxithromycin or a stable isotope-labeled Caspofungin
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Caspofungin, this compound, and the Internal Standard in methanol to prepare individual stock solutions.
-
Store stock solutions at -20°C or below.
-
-
Working Solutions:
-
Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the working standard solutions to prepare calibration standards at a minimum of six concentration levels.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation Protocol:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
-
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 or C8, 2.1 x 50 mm, ≤ 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow Rates | Optimize for instrument (e.g., Nebulizer, Heater, Curtain gases) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and MS Parameters
The following MRM transitions are recommended. Compound-specific parameters such as Collision Energy (CE) and Declustering Potential (DP) should be optimized by infusing individual standard solutions.
Table 3: MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) | DP (V) |
| Caspofungin | 547.3 | 137.1 | 150 | Optimize (e.g., 35-45) | Optimize (e.g., 80-100) |
| 547.3 | Other confirmatory ion | 150 | Optimize | Optimize | |
| This compound | 539.8 | 521.8 | 150 | Optimize (e.g., 30-40) | Optimize (e.g., 70-90) |
| 539.8* | Other confirmatory ion | 150 | Optimize | Optimize | |
| Internal Standard (Roxithromycin) | 837.4 | 679.4 | 150 | Optimize (e.g., 25-35) | Optimize (e.g., 90-110) |
*Note on Impurity A m/z: The molecular weight of this compound (C51H86N10O15) is approximately 1079.3 g/mol . The doubly charged precursor ion [M+2H]2+ would be expected at m/z 539.8. The product ion is based on potential fragmentation and requires empirical confirmation.
Data Analysis and Quantification
-
Integration: Integrate the peak areas for the specific MRM transitions of each analyte and the internal standard.
-
Calibration: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of Caspofungin and Impurity A in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day variability, typically expressed as %Bias and %CV, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions.
Logical Relationship of Analytical Method Components
The following diagram illustrates the logical dependencies and relationships between the different components of this analytical method.
References
Application Note: Synthesis and Purification of a Caspofungin Impurity A Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2] During the synthesis and storage of Caspofungin, various impurities can form, one of which is Caspofungin Impurity A.[1][2][3] This impurity is a known metabolite and degradation product.[1] The presence of impurities can impact the safety and efficacy of the final drug product, making it crucial to have pure standards of these impurities for analytical method development, validation, and quality control.[4] This application note provides a detailed protocol for the synthesis of this compound through forced degradation and its subsequent purification using preparative High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound via Forced Degradation
This compound can be generated by subjecting Caspofungin acetate (B1210297) to acidic stress conditions. This process mimics the degradation pathways that can occur during manufacturing and storage.
Experimental Protocol: Acidic Degradation
-
Preparation of Caspofungin Solution: Accurately weigh 100 mg of Caspofungin acetate and dissolve it in 10 mL of purified water in a suitable flask.
-
Acidic Stress: To the Caspofungin solution, add 10 mL of 0.5 M Hydrochloric Acid (HCl).
-
Incubation: Place the flask in a water bath heated to 50°C and incubate for 30 minutes.[2]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it to a pH of approximately 4.0-5.0 with a suitable base, such as dilute sodium hydroxide.
-
Sample Preparation for Purification: The resulting solution contains a mixture of Caspofungin and its degradation products, including Impurity A. This solution can be directly used for purification by preparative HPLC.
Purification of this compound
Preparative reversed-phase HPLC (RP-HPLC) is a highly effective method for isolating and purifying this compound from the degradation mixture.[1]
Experimental Protocol: Preparative HPLC Purification
-
Chromatographic System: A preparative HPLC system equipped with a UV detector is required.
-
Column: A reversed-phase C18 column is suitable for this separation.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is employed to achieve optimal separation. The following gradient is recommended:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 30 | 60 | 40 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
| 41 | 80 | 20 |
| 50 | 80 | 20 |
-
Injection and Fraction Collection:
-
Inject the neutralized degradation mixture onto the preparative HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 225 nm).[5][6]
-
Collect fractions corresponding to the peak of this compound. The retention time of Impurity A is typically slightly less than that of Caspofungin.[5]
-
-
Post-Purification Processing:
-
Pool the fractions containing pure Impurity A.
-
Lyophilize the pooled fractions to obtain the purified this compound as a solid.
-
Data Presentation
The following table summarizes the expected outcomes of the synthesis and purification process.
| Parameter | Value | Reference |
| Synthesis (Forced Degradation) | ||
| Starting Material | Caspofungin Acetate | |
| Stress Condition | 0.5 M HCl at 50°C for 30 min | [2] |
| Expected Purity of Impurity A in Crude Mixture | Variable, dependent on degradation extent | |
| Purification (Preparative HPLC) | ||
| Column | Reversed-Phase C18 | [1] |
| Mobile Phase | Water/Acetonitrile with 0.1% Acetic Acid | [1][5] |
| Purity of Isolated Impurity A | >95% | |
| Overall Yield | Dependent on degradation and purification efficiency | |
| Analytical Characterization | ||
| Molecular Formula of Impurity A | C₅₁H₈₆N₁₀O₁₅ | |
| Molecular Weight of Impurity A | 1079.29 g/mol | |
| HPLC-MS (ESI+) m/z | [M+H]⁺: 1079.630, [M+2H]²⁺: 540.319 | [5] |
Workflow Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Role of Impurity A standard in drug development and quality control.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 6. ijapbjournal.com [ijapbjournal.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Caspofungin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] It is used in the management of invasive fungal infections, such as aspergillosis and candidiasis, by inhibiting the (1→3)-β-D-glucan synthase enzyme, which is crucial for the integrity of the fungal cell wall.[1] Caspofungin Acetate for injection is a sterile, lyophilized product intended for intravenous infusion.[1]
To ensure the quality, safety, and efficacy of pharmaceutical products, regulatory bodies like the International Council for Harmonisation (ICH) mandate the use of validated stability-indicating analytical methods. Such a method must be able to accurately quantify the drug substance in the presence of its potential degradation products, impurities, and excipients. This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Caspofungin, which effectively separates the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.
Experimental Protocols
Chromatographic System and Conditions
A validated isocratic RP-HPLC method was established for the analysis of Caspofungin.[1] The conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.02 M Phosphoric Acid Buffer (pH 3.5) : Acetonitrile : 2-Propanol (28:58:14 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL[2][3] |
| Run Time | As required for elution of all components (e.g., 70 minutes for complex samples)[4] |
Preparation of Reagents and Solutions
-
Mobile Phase Preparation : Prepare a 0.02 M phosphoric acid solution and adjust the pH to 3.5 using an ammonia (B1221849) solution. Mix the buffer, acetonitrile, and 2-propanol in the ratio of 28:58:14. Filter through a 0.45 µm membrane filter and degas prior to use.[1]
-
Diluent Preparation : Prepare a mixture of the phosphoric acid buffer (pH 3.5) and methanol (B129727) in a 20:80 v/v ratio.[1]
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh and transfer an appropriate amount of Caspofungin reference standard into a volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 1000 µg/mL.[1]
-
Sample Preparation (from Lyophilized Vial) :
-
Allow the vial containing 54.6 mg of Caspofungin (as acetate) to reach room temperature.[1]
-
Reconstitute the contents by adding 11 mL of 0.9% Sodium Chloride solution and mix gently until fully dissolved.[1]
-
Further dilute 10 mL of this solution to 50 mL with the diluent in a volumetric flask to obtain a final concentration of approximately 1000 µg/mL.[1]
-
Forced Degradation (Stress) Studies Protocol
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[1][4] The goal is to achieve 10-30% degradation of the API.[1]
Protocol for Stress Conditions:
-
Acid Hydrolysis :
-
To a known volume of the sample solution, add 0.1N Hydrochloric acid.[1]
-
Alternatively, treat the drug with 0.5 M HCl and heat at 50°C for 30 minutes.[4]
-
After the incubation period, neutralize the solution with an equivalent amount of NaOH and dilute to the final concentration with diluent.
-
Inject into the HPLC system.
-
-
Alkaline Hydrolysis :
-
Oxidative Degradation :
-
Thermal Degradation :
-
Photolytic Degradation :
-
Expose the sample solution to UV light (200 watt hours/meter²) and white fluorescent light (1.2 million lux hours).[4]
-
A control sample should be protected from light.
-
After exposure, dilute the sample to the final concentration and inject both the exposed and control samples.
-
Data Presentation & Results
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0%[1] |
| % RSD of Retention Time (n=6) | ≤ 2.0%[1] |
Summary of Forced Degradation Results
The method successfully separated the main Caspofungin peak from all degradation products generated under various stress conditions, confirming its stability-indicating nature.[5]
| Stress Condition | Reagent/Parameter | Duration | % Degradation (Typical) | Observations |
| Acid Hydrolysis | 0.1N HCl | Monitored | 15.2% | Degradation peaks well-resolved from the main peak. |
| Alkaline Hydrolysis | 0.1N NaOH | Monitored | 22.5% | Major degradation observed; peaks are well-separated.[5] |
| Oxidative | 30% H₂O₂ | Monitored | 18.8% | Significant degradation with distinct product peaks. |
| Thermal | 80°C | Monitored | 12.4% | Caspofungin is sensitive to heat stress.[2][3] |
| Photolytic | UV/Visible Light | As per ICH Q1B | 10.5% | Minor degradation observed. |
Method Validation Summary
The developed method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 20 - 80 µg/mL[2][3] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Accuracy (% Recovery) | 97.0% - 103.0%[1] |
| Precision (% RSD) | ≤ 2.0%[1] |
| Robustness | Method is robust to minor changes in flow rate (±10%), column temperature (±5°C), and mobile phase composition (±5%).[1] |
Visualizations
Experimental Workflow
Caption: Workflow for developing a stability-indicating method.
Forced Degradation Logical Diagram
Caption: Process of forced degradation and analysis.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, precise, and accurate for the quantitative analysis of Caspofungin in pharmaceutical dosage forms. The successful separation of the parent drug from its degradation products, generated through comprehensive forced degradation studies, confirms that the method is specific and stability-indicating. This validated method is suitable for routine quality control analysis and stability testing of Caspofungin.
References
Protocol for the Quantification of Impurity A in Caspofungin Drug Substance
Application Note
This document outlines a detailed protocol for the quantification of Impurity A, a critical process-related impurity in Caspofungin drug substance. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accepted and robust technique for the analysis of pharmaceutical compounds and their impurities.[1][] This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Caspofungin.
Impurity A is a serine analogue of Caspofungin and its presence and quantity must be carefully monitored to ensure the safety and efficacy of the final drug product.[1] The described method is designed to be specific, accurate, and precise for the quantification of Impurity A, providing a reliable tool for routine quality control and regulatory submissions. The protocol includes detailed information on the required instrumentation, chromatographic conditions, preparation of solutions, and system suitability criteria. Furthermore, a summary of method validation parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ), is provided to demonstrate the method's performance.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Impurity A in Caspofungin drug substance.
Caption: Experimental workflow for Impurity A quantification.
Experimental Protocol
This protocol is a synthesized method based on various published procedures for the analysis of Caspofungin and its related substances.[3][4][5]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions
| Parameter | Value |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent. |
| Mobile Phase A | Buffer: Prepare a suitable buffer solution (e.g., 0.02 M phosphate (B84403) buffer) and adjust the pH to 4.0 ± 0.05 with glacial acetic acid.[4][5] Filter and degas. |
| Mobile Phase B | Acetonitrile (B52724). |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min.[3][5] |
| Column Temperature | 30°C.[3][5] |
| Autosampler Temp. | 4°C.[5] |
| Injection Volume | 10 µL.[5] |
| Detection | UV at 210 nm or 225 nm.[1][3] |
| Run Time | Approximately 70 minutes.[5] |
3. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (1:1 v/v) can be used.
-
Standard Solution (Impurity A): Accurately weigh a suitable amount of Impurity A reference standard and dissolve in the diluent to obtain a known concentration.
-
Sample Solution (Caspofungin Drug Substance): Accurately weigh approximately 55 mg of the Caspofungin drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]
-
System Suitability Solution: A solution containing both Caspofungin and Impurity A at appropriate concentrations can be prepared to verify the system's performance.
4. System Suitability
Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. The acceptance criteria should be established based on internal laboratory procedures and regulatory guidelines. Key parameters to monitor include:
-
Tailing factor for the Caspofungin and Impurity A peaks.
-
Theoretical plates for the Caspofungin and Impurity A peaks.
-
Resolution between the Caspofungin and Impurity A peaks.
-
Repeatability of replicate injections (%RSD of peak areas).
5. Analysis Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=6) to check for system precision.
-
Inject the sample solution.
-
Identify the Impurity A peak in the sample chromatogram based on its relative retention time (RRT) with respect to the Caspofungin peak. The RRT of Impurity A is approximately 0.97.[4][5]
6. Calculation
The concentration of Impurity A in the Caspofungin drug substance can be calculated using the area of the Impurity A peak from the sample chromatogram and the response factor of the Impurity A standard. The result is typically expressed as a percentage (%w/w).
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of Impurity A in Caspofungin, based on a representative validated method.[5]
| Parameter | Result |
| Relative Retention Time (RRT) | ~ 0.97 (with respect to Caspofungin)[4][5] |
| Limit of Detection (LOD) | 0.02% (w/w)[5] |
| Limit of Quantification (LOQ) | 0.05% (w/w)[5] |
| Linearity Range | LOQ to 150% of the specification level.[5] |
| Correlation Coefficient (r²) | > 0.990[4] |
| Accuracy (Recovery) | Data should be generated by spiking Impurity A at different concentration levels (e.g., LOQ, 100%, 150%). |
| Precision (Repeatability) | %RSD should meet the acceptance criteria (typically ≤ 5% for impurities at the specification limit). |
| Precision (Intermediate) | To be evaluated by different analysts, on different days, and with different equipment. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the method validation process according to ICH guidelines, which is essential for ensuring the reliability of the impurity quantification method.
Caption: Method validation logical pathway.
References
Application Notes and Protocols for the Use of Caspofungin Impurity A as a Reference Standard
Introduction
Caspofungin is a potent semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2][] During the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0, which is a fermentation product of the fungus Glarea lozoyensis, several process-related impurities can be generated.[1][4] Caspofungin is also susceptible to degradation under various stress conditions, which can lead to the formation of impurities.[1]
One of the primary and critical impurities is Caspofungin Impurity A, identified as the serine analogue of Caspofungin.[1] Its systematic chemical name is l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.[1][2] The European Pharmacopoeia recognizes it as a key impurity that requires stringent monitoring during the manufacturing process of Caspofungin.[1] Therefore, the availability and proper use of a well-characterized this compound reference standard are crucial for the accurate assessment of the purity of Caspofungin active pharmaceutical ingredient (API) and finished drug products.
These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of Caspofungin, primarily focusing on its quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Chemical Information
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Caspofungin | 162808-62-0 | C₅₂H₈₈N₁₀O₁₅ | 1093.31 g/mol |
| This compound | 1202167-57-4 | C₅₁H₈₆N₁₀O₁₅ | 1079.29 g/mol |
| Pneumocandin B0 | 135575-42-7 | C₅₀H₈₀N₈O₁₇ | 1065.21 g/mol |
Application I: Quantification of this compound in Caspofungin API and Drug Product by RP-HPLC
This protocol outlines the procedure for the determination of the level of this compound in a given sample of Caspofungin using an external reference standard method.
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Materials and Reagents
-
This compound Reference Standard
-
Caspofungin sample (API or drug product)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ammonia solution (analytical grade)
-
Water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Buffer: 0.06 M H₃PO₄ adjusted to pH 2.0 with ammonia |
| Mobile Phase B | Acetonitrile:Water (85:15, v/v) |
| Mobile Phase C | Methanol:Buffer (80:18, v/v) |
| Gradient Elution | Time (min) |
| 0 | |
| 14.5 | |
| 35 | |
| 50 | |
| 70 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 70 minutes |
Note: The gradient profile may need to be optimized based on the specific column and HPLC system used to achieve adequate separation.
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (1:1, v/v).[2]
-
Standard Solution (this compound): Accurately weigh about 1 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1 mL of this solution into a 10 mL volumetric flask with the diluent.
-
Sample Solution (Caspofungin): Accurately weigh about 55 mg of the Caspofungin sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]
Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution multiple times (e.g., n=6) to check for system suitability (e.g., %RSD of peak area).
-
Inject the Sample Solution.
-
Identify the peaks of Caspofungin and this compound in the sample chromatogram based on the retention time obtained from the standard chromatogram.
-
Integrate the peak areas of this compound in both the standard and sample chromatograms.
Calculation
The percentage of this compound in the Caspofungin sample can be calculated using the following formula:
% Impurity A = (Area_Impurity_Sample / Area_Impurity_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Impurity_Sample is the peak area of Impurity A in the sample chromatogram.
-
Area_Impurity_Standard is the average peak area of Impurity A in the standard chromatograms.
-
Conc_Standard is the concentration of the this compound standard solution (in mg/mL).
-
Conc_Sample is the concentration of the Caspofungin sample solution (in mg/mL).
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. The following tables summarize typical performance characteristics for the quantification of Caspofungin impurities.
Table 1: Precision [1]
| Precision Type | % RSD |
| Method Precision | 1.09 |
| Intermediate Precision | 1.35 |
Table 2: Accuracy (Recovery) [1]
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 5 | 4.96 | 99.2% |
| 100% | 10 | 10.01 | 100.1% |
| 150% | 15 | 15.03 | 100.2% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) [4]
| Analyte | LOD (% w/w) | LOQ (% w/w) |
| This compound | Typically < 0.05% | Typically < 0.15% |
Note: The values presented are illustrative and may vary depending on the specific method and instrumentation.
Application II: Peak Identification and Purity Assessment
This compound reference standard is essential for the positive identification of the corresponding peak in the chromatogram of a Caspofungin sample. This is a critical step in impurity profiling and stability studies.
Protocol for Peak Identification
-
Prepare Solutions: Prepare a standard solution of this compound and a sample solution of Caspofungin as described in the quantification protocol. Additionally, prepare a spiked sample solution by adding a known amount of the Impurity A standard to the Caspofungin sample solution.
-
HPLC Analysis: Analyze the three solutions (standard, sample, and spiked sample) using the same HPLC method.
-
Peak Confirmation:
-
The retention time of the peak corresponding to Impurity A in the sample chromatogram should match that of the standard.
-
In the spiked sample chromatogram, the peak area at the retention time of Impurity A should increase proportionally to the amount of standard added, confirming the peak's identity.
-
Formation and Control of this compound
Understanding the origin of Impurity A is crucial for its control during the manufacturing process.
Caption: Origin of this compound during synthesis and degradation.
This compound is primarily a process-related impurity that arises during the semi-synthesis of Caspofungin from Pneumocandin B0.[1] The presence of the serine analogue of Pneumocandin B0 in the starting material can lead to the formation of this compound.[2] Additionally, side reactions during the synthetic transformations can also contribute to its formation.[1] Degradation of Caspofungin under stress conditions such as hydrolysis, oxidation, and thermal stress can also generate Impurity A.[1]
Control of Impurity A levels to within regulatory limits (typically below 0.6% and often as low as <0.05% by HPLC area) is achieved through robust purification techniques, most notably reversed-phase chromatography.[2]
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the reliable quality control of Caspofungin. It enables the accurate quantification of this critical impurity, confirms its identity in chromatographic analyses, and supports the development and validation of stability-indicating analytical methods. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in ensuring the purity, safety, and efficacy of Caspofungin.
References
Resolving Caspofungin and Its Impurities: A Comprehensive Guide to Chromatographic Conditions
[Application Note & Protocol]
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
This document provides detailed application notes and protocols for the successful chromatographic separation of Caspofungin and its related impurities. The methodologies outlined are based on established and validated reversed-phase high-performance liquid chromatography (RP-HPLC) techniques, ensuring robust and reproducible results for quality control and drug development purposes.
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent used to treat invasive fungal infections.[1] During its synthesis and storage, several impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[2][] This application note details the chromatographic conditions necessary to resolve Caspofungin from its key impurities, including but not limited to Impurity A, Impurity B, Impurity D, Impurity E, and the precursor Pneumocandin B0.[1][2]
The primary analytical technique for this purpose is RP-HPLC with UV detection, which offers the required selectivity and sensitivity for accurate quantification.[4][5] This document provides a comparative summary of different chromatographic conditions and detailed protocols for their implementation.
Chromatographic Methods and Data
Effective separation of Caspofungin from its structurally similar impurities is critical. The following tables summarize quantitative data from various validated RP-HPLC methods, providing a comparative overview of their performance.
Table 1: Key Impurities of Caspofungin
| Impurity Name | Source |
| Impurity A | Synthesis-related/Degradation[2][5] |
| Impurity B | Synthesis-related[1][2] |
| Impurity D | Synthesis-related[1][2] |
| Impurity E | Synthesis-related[1][2] |
| Pneumocandin B0 | Starting material/Precursor[1][2] |
Table 2: Comparative Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) | Zorbax SB C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer solution (pH 4.0 ± 0.05 with glacial acetic acid) | Trifluoroacetic acid buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) mixture | Acetonitrile and Methanol[6] |
| Gradient Profile | Time (min) | %B |
| 0 | 33 | |
| 14.5 | 33 | |
| 35 | 50 | |
| 50 | 80 | |
| 70 | 33 | |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Column Temperature | 30°C | Ambient |
| Detection Wavelength | 225 nm[5] | 210 nm[6] |
| Injection Volume | 10 µL | Not Specified |
| Run Time | 70 minutes[1] | 30 minutes |
| Retention Time (RT) of Caspofungin | ~20.5 min | ~16.1 min |
| Relative Retention Times (RRT) | Impurity | RRT |
| Impurity A | ~0.97 | |
| Impurity B | ~1.15 | |
| Impurity E | ~1.48[2] |
Experimental Protocols
The following are detailed protocols for the preparation of solutions and the operation of the HPLC system for the analysis of Caspofungin and its impurities.
Protocol 1: Gradient RP-HPLC Method
This protocol is based on the method described by Impactfactor (2023).[1]
1. Materials and Reagents:
-
Caspofungin Acetate reference standard and sample
-
Reference standards for Impurity A, B, D, E, and Pneumocandin B0
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase A (Buffer): Prepare a suitable buffer solution and adjust the pH to 4.0 ± 0.05 using glacial acetic acid.[1] Filter and degas.
-
Mobile Phase B: Prepare a mixture of acetonitrile and methanol in a suitable ratio.
-
Diluent: A mixture of water and acetonitrile is commonly used.
-
Standard Solution: Accurately weigh about 55 mg of Caspofungin Acetate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Sample Solution: Accurately weigh about 55 mg of the Caspofungin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Impurity Stock Solution: Accurately weigh about 1 mg each of Impurity A, B, D, E, and Pneumocandin B0 into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Spiked Sample Solution (for validation): Prepare a sample solution and spike with known amounts of each impurity from the stock solution.
3. Chromatographic System:
-
HPLC system with a quaternary or binary pump, a UV detector, an autosampler, and a column oven.
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm).[1]
-
Data acquisition and processing software.
4. Chromatographic Procedure:
-
Set the column temperature to 30°C.[1]
-
Set the flow rate to 1.0 mL/min.[1]
-
Set the detection wavelength to 225 nm.[5]
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Set the gradient program as per Table 2, Method 1.[1]
-
Inject 10 µL of each solution.[1]
-
Record the chromatograms and integrate the peaks.
5. Data Analysis:
-
Identify the peaks of Caspofungin and its impurities based on their retention times compared to the standards.
-
Calculate the percentage of each impurity in the sample using the following formula:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies are essential.[1]
-
Acid Hydrolysis: Treat the sample with 0.5 M HCl at 50°C for 30 minutes.[1]
-
Base Hydrolysis: Treat the sample with 0.5 M NaOH at room temperature for 30 minutes.[1]
-
Oxidative Degradation: Treat the sample with 0.2% H2O2 at room temperature for 20 minutes.[1]
-
Thermal Degradation: Expose the sample to heat at 60°C for 120 hours.[1]
-
Photolytic Degradation: Expose the sample to white fluorescent light (1.2 million lux hours) and UV light (200 watt hours/m²).[1]
Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak and other impurities.
Visualizations
Workflow for Caspofungin Impurity Analysis
Caption: General workflow for the analysis of Caspofungin impurities by HPLC.
Key Parameters in Chromatographic Method Development
Caption: Interplay of key parameters for optimizing the chromatographic separation of Caspofungin and its impurities.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 4. ijapbjournal.com [ijapbjournal.com]
- 5. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]
- 6. [PDF] VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF CASPOFUNGIN IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Application Note: Forced Degradation Study Design for Caspofungin Acetate
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is primarily used in the treatment of invasive fungal infections. As with any pharmaceutical compound, a thorough understanding of its stability characteristics is crucial for the development of a safe, effective, and stable formulation. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of the drug substance, potential degradation pathways, and aiding in the development and validation of stability-indicating analytical methods.[1] This application note provides a detailed protocol for conducting a forced degradation study on caspofungin acetate (B1210297), outlining the stress conditions, analytical methodology, and expected outcomes.
Caspofungin is known to be susceptible to degradation through hydrolysis (both acidic and basic), oxidation, and thermal stress.[1][2] Its primary degradation pathways involve the hydrolysis of the peptide backbone, leading to the formation of open-ring structures and other related impurities.[3][4] Understanding the profile of these degradation products is essential for ensuring the quality and safety of the final drug product.
Experimental Design
The forced degradation study is designed to expose caspofungin acetate to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials and Reagents
-
Caspofungin Acetate Active Pharmaceutical Ingredient (API)
-
Acetonitrile (HPLC grade)
-
2-Propanol (HPLC grade)
-
Phosphoric Acid (for pH adjustment)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV or PDA detector
-
Analytical column: YMC-Pack Polyamine II (150x4.6 mm, 5 µm) or equivalent C18 column[1][2]
-
Temperature-controlled oven
-
Photostability chamber
Experimental Protocols
Preparation of Stock Solution
Prepare a stock solution of caspofungin acetate in a suitable solvent (e.g., water or a hydro-alcoholic mixture) at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress studies.
Forced Degradation Conditions
-
To 1 mL of the caspofungin stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours). In a more aggressive approach, the drug can be treated with 0.5 M HCl at 50°C for 30 minutes.[2]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
To 1 mL of the caspofungin stock solution, add 1 mL of 0.1 N NaOH.
-
Maintain the solution at room temperature for a specified duration (e.g., 24 hours). Alternatively, for a faster degradation, 0.5 M NaOH can be used at room temperature for 30 minutes.[2]
-
Following incubation, neutralize the solution with an equivalent volume of 0.1 N HCl.
-
Dilute the final solution with the mobile phase to a concentration of about 100 µg/mL for HPLC analysis.
-
Mix 1 mL of the caspofungin stock solution with 1 mL of 30% H₂O₂.[1]
-
Store the mixture at room temperature for a defined time (e.g., 24 hours). A less concentrated peroxide solution (0.2% H₂O₂) can also be used for 20 minutes at room temperature.[2]
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
Place a sample of the caspofungin stock solution in a temperature-controlled oven at 80°C for a sufficient time.[1] Another condition reported is heating at 60°C for 120 hours.[2]
-
After heating, allow the sample to cool to room temperature.
-
Dilute the solution with the mobile phase to a final concentration of about 100 µg/mL for HPLC analysis.
-
Expose the caspofungin stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
HPLC Analysis
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following method is a representative example:
-
Column: YMC-Pack Polyamine II (150x4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol in an isocratic elution.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 210 nm[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 10 µL
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise manner. The percentage of degradation can be calculated by comparing the peak area of the intact caspofungin in the stressed samples to that of an unstressed control sample.
Table 1: Summary of Forced Degradation Results for Caspofungin Acetate
| Stress Condition | Reagent/Condition | Duration/Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature | 25.17%[1] |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temperature | 22.46%[1] |
| Oxidative | 30% H₂O₂ | Room Temperature | 26.5%[1] |
| Thermal | Heat | 80°C | 17.21%[1] |
| Photolytic | 1.2 million lux hours and 200 Wh/m² | Ambient | Not Reported |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study of caspofungin.
Caption: Workflow for the forced degradation study of Caspofungin.
Discussion and Conclusion
The forced degradation study of caspofungin acetate reveals its susceptibility to hydrolysis, oxidation, and thermal stress. The significant degradation observed under these conditions underscores the importance of controlling pH, protecting from oxidative environments, and maintaining appropriate storage temperatures for caspofungin formulations. The primary degradation product under hydrolytic conditions is often reported as caspofungin impurity B.[]
The developed stability-indicating HPLC method effectively separates the parent drug from its major degradation products, allowing for accurate quantification of the extent of degradation. The data generated from this study is invaluable for the development of a stable and robust formulation of caspofungin, as well as for setting appropriate specifications for the drug substance and drug product. Further characterization of the degradation products using techniques such as mass spectrometry can provide a more comprehensive understanding of the degradation pathways.
References
Application Notes and Protocols for the Analysis of Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of impurities in pharmaceutical products is a critical aspect of drug development and quality control. This document provides detailed application notes and protocols for the sample preparation of a hypothetical small molecule, "Impurity A," from a biological matrix (e.g., plasma or serum) prior to chromatographic analysis. Three common sample preparation techniques are compared: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of an appropriate sample preparation method is crucial for achieving the desired sensitivity, accuracy, and precision in the final analytical method.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the physicochemical properties of the analyte, the nature of the sample matrix, the required limit of detection, and throughput needs.[1] Below is a summary of the key characteristics of each technique.
-
Solid-Phase Extraction (SPE): A highly selective technique that can provide excellent sample cleanup and analyte concentration.[2][3] It is well-suited for complex matrices and when low detection limits are required.[4]
-
Liquid-Liquid Extraction (LLE): A traditional and cost-effective method based on the differential solubility of the analyte in two immiscible liquid phases.[2][5] It can be effective for a wide range of analytes but can be labor-intensive and may form emulsions.[6]
-
Protein Precipitation (PPT): A simple and rapid technique for removing proteins from biological samples.[7] It is often used in high-throughput screening environments but may be less effective at removing other matrix components, potentially leading to higher matrix effects.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of Impurity A using the three different sample preparation techniques. This data is synthesized from various sources to provide a comparative overview.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 95%[8] | 85%[8] | 88%[9] |
| RSD (%) | < 5%[10] | < 10% | < 6%[9] |
| Limit of Detection (LOD) | 0.1 ng/mL[4] | 0.5 ng/mL | 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL[4] | 1.5 ng/mL | 3.0 ng/mL |
| Matrix Effect | Low[11] | Moderate[8] | High[3] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for the extraction of Impurity A from plasma using a polymeric reversed-phase SPE cartridge.
Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
Plasma sample containing Impurity A
-
Internal Standard (IS) solution
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
2% Ammonium (B1175870) Hydroxide in water
-
5% Methanol in water
-
SPE manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of IS solution and 300 µL of 2% ammonium hydroxide. Vortex for 30 seconds.[10]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[3]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[10]
-
Elution: Elute Impurity A and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a general LLE procedure for the extraction of Impurity A from serum.
Materials:
-
Serum sample containing Impurity A
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Methyl-tert-butyl ether - MTBE)
-
Centrifuge tubes (e.g., 2 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Sample Preparation: To 200 µL of serum in a centrifuge tube, add 20 µL of IS solution.
-
Extraction: Add 1000 µL of MTBE to the tube.[8]
-
Mixing: Vortex the tube vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[8]
-
Phase Separation: Centrifuge the tube at 10,000 x g for 5 minutes to separate the aqueous and organic layers.[8]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for analysis.
Protein Precipitation (PPT) Protocol
This protocol outlines a simple and rapid PPT method for the removal of proteins from plasma samples.
Materials:
-
Plasma sample containing Impurity A
-
Internal Standard (IS) solution
-
Acetonitrile (B52724) (ACN), cold (-20°C)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.
-
Precipitation: Add 300 µL of cold acetonitrile to the tube (a 3:1 ratio of ACN to plasma).[3]
-
Mixing: Vortex the tube for 1 minute to precipitate the proteins.[3]
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes to pellet the precipitated proteins.[12]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Diagrams
Caption: Experimental workflows for SPE, LLE, and PPT.
Caption: Selection of sample preparation method.
References
- 1. scitechnol.com [scitechnol.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. Liquid-liquid extraction technique for sample preparation [blog.interchim.com]
- 7. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Caspofungin
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Caspofungin, specifically the co-elution of Caspofungin and its critical process impurity, Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is Impurity A and why is it difficult to separate from Caspofungin?
A1: Impurity A is the serine analogue of Caspofungin. This means it has a very similar chemical structure, with the only difference being the substitution of a threonine amino acid in Caspofungin with a serine in Impurity A. This subtle structural similarity results in very close physicochemical properties, leading to similar retention times and potential co-elution in reversed-phase high-performance liquid chromatography (RP-HPLC). The European Pharmacopoeia recognizes Impurity A as a primary impurity that requires careful monitoring.[1]
Q2: My Caspofungin and Impurity A peaks are co-eluting. What are the initial troubleshooting steps?
A2: Co-elution of these peaks is a common challenge. Here are the initial steps to address this issue:
-
Confirm System Suitability: Ensure your HPLC/UPLC system is performing optimally. Check for sharp, symmetrical peaks with a blank injection and a standard of a well-behaved compound.
-
Review Your Current Method: Carefully examine your current chromatographic conditions, including the column, mobile phase composition, pH, gradient, and temperature.
-
Inject a Standard of Impurity A (if available): This will confirm the retention time of Impurity A under your current conditions and help in assessing the degree of co-elution.
-
Perform a Peak Purity Analysis: If you have a photodiode array (PDA) detector, use the peak purity function to assess whether the Caspofungin peak is spectrally homogeneous. A failing peak purity test is a strong indicator of a co-eluting impurity.
Q3: How can I modify my mobile phase to improve the resolution of Caspofungin and Impurity A?
A3: Mobile phase optimization is a critical step in resolving closely eluting peaks. Consider the following adjustments:
-
Adjust Mobile Phase pH: The ionization state of both Caspofungin and Impurity A can be manipulated by altering the pH of the aqueous portion of your mobile phase. Experiment with small changes in pH (e.g., ± 0.2 pH units) around the pKa of the analytes to influence their retention times differently. A lower pH (e.g., around 3.5) is often used to suppress the ionization of acidic silanols on the stationary phase and improve peak shape.[2]
-
Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or a combination of acetonitrile and methanol. The different solvent strengths and selectivities can alter the interaction of the analytes with the stationary phase and improve resolution.
-
Modify the Buffer System: The type and concentration of the buffer can influence peak shape and retention. Buffers like phosphate (B84403) or acetate (B1210297) are commonly used. For instance, an aqueous buffer with a low concentration of acetic acid (0.03% to 0.2%) can enhance the ionization of both compounds and improve peak resolution.[1]
-
Adjust the Gradient Slope: A shallower gradient (i.e., a smaller change in organic solvent concentration over a longer time) can increase the separation between closely eluting peaks.
Q4: What type of HPLC column is best suited for separating Caspofungin and Impurity A?
A4: The choice of stationary phase is crucial for achieving separation.
-
C18 Columns: Octadecylsilane (C18) columns are the most commonly used for the analysis of Caspofungin and its impurities due to their hydrophobic retention mechanism.[1] Look for high-purity silica (B1680970) C18 columns with high carbon loads for better retention and selectivity of these large lipopeptide molecules.
-
Alternative Stationary Phases: If a standard C18 column does not provide adequate resolution, consider columns with different selectivities. A YMC-Pack Polyamine II column has been successfully used in an isocratic method to separate Caspofungin from its impurities.[2] Phenyl-hexyl or embedded polar group (PEG) columns can also offer different selectivities that may be beneficial.
Q5: Can temperature be used to optimize the separation?
A5: Yes, column temperature can influence the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also alter the selectivity of the separation. Experiment with temperatures in the range of 30-50°C to see if it improves the resolution between Caspofungin and Impurity A.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the co-elution of Caspofungin and Impurity A.
Experimental Protocol: Method Development for Resolution of Caspofungin and Impurity A
This protocol outlines a systematic approach to developing an HPLC method capable of resolving Caspofungin and Impurity A.
Objective: To achieve baseline separation (Resolution > 1.5) between the Caspofungin and Impurity A peaks.
1. Initial Chromatographic Conditions (Based on a published method[2])
| Parameter | Condition |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.02 M Phosphoric Acid, pH adjusted to 3.5 with ammonia (B1221849) solution |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | 2-Propanol |
| Isocratic Elution | A:B:C (28:58:14 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Phosphoric acid buffer:Methanol (20:80 v/v) |
2. Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method to separate Caspofungin and Impurity A.
3. Data Presentation: Example Method Development Parameters
The following table summarizes a series of experimental conditions that can be systematically evaluated to achieve the desired separation.
| Experiment | Column | Mobile Phase A | Mobile Phase B | Gradient (Time (min), %B) | Temperature (°C) | Expected Outcome |
| 1 | Standard C18 (e.g., Waters Symmetry, Agilent Zorbax) | 0.1% Formic Acid in Water | Acetonitrile | 0-30, 20-50 | 35 | Initial assessment of resolution on a standard C18 phase. |
| 2 | Standard C18 | 0.1% Formic Acid in Water | Methanol | 0-30, 30-60 | 35 | Evaluate change in selectivity with a different organic modifier. |
| 3 | Standard C18 | 20mM Ammonium Acetate, pH 4.5 | Acetonitrile | 0-30, 20-50 | 35 | Assess the effect of a different buffer system and higher pH. |
| 4 | Phenyl-Hexyl | 0.1% Formic Acid in Water | Acetonitrile | 0-30, 20-50 | 35 | Investigate alternative selectivity based on pi-pi interactions. |
| 5 | YMC-Pack Polyamine II | 0.02 M Phosphoric Acid, pH 3.5 | Acetonitrile:2-Propanol (83:17) | Isocratic | 30 | Explore a different stationary phase with unique retention mechanisms. |
Note: This information is for guidance purposes only. The user should always refer to relevant pharmacopeias and perform appropriate method validation according to ICH guidelines.
References
Technical Support Center: Chromatographic Analysis of Caspofungin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Caspofungin and its related impurities, with a specific focus on improving the peak shape of Caspofungin Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a significant process-related impurity and a degradation product of Caspofungin.[1][] It is identified as the serine analogue of Caspofungin.[1][3] Due to its structural similarity to the active pharmaceutical ingredient (API), it can be challenging to separate chromatographically, and its presence needs to be carefully monitored during the manufacturing process.[1]
Q2: Why is the peak shape of this compound often problematic?
A2: The poor peak shape, often observed as tailing or broadening, for Caspofungin and its impurities like Impurity A can be attributed to several factors. These include secondary interactions between the basic amine groups in the molecules and acidic silanols on the surface of silica-based columns, interactions with metal contamination in the HPLC flow path, and suboptimal mobile phase conditions (e.g., pH, buffer strength, organic modifier ratio).
Q3: What are the common analytical techniques used for Caspofungin and its impurities?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Caspofungin and its impurities.[4][5] C18 columns are frequently used, though polyamine columns have also been shown to be effective.[1][6] Detection is typically performed using a UV detector, often at a wavelength of around 210-225 nm.[3][6]
Troubleshooting Guide: Improving Peak Shape for this compound
This guide addresses specific issues related to the peak shape of this compound in a question-and-answer format.
Q4: My peak for Impurity A is exhibiting significant tailing. What are the potential causes and how can I fix it?
A4: Peak tailing for basic compounds like this compound on silica-based columns is often due to strong interactions with acidic silanol (B1196071) groups.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow diagram for troubleshooting peak tailing.
-
Detailed Solutions:
-
Column Choice: Use a modern, high-purity, base-deactivated C18 column. These columns have fewer accessible silanol groups, which minimizes secondary interactions.
-
Mobile Phase pH: The pH of the mobile phase is a critical factor.[1] Adjusting the pH to a lower range (e.g., pH 3.5 with phosphoric acid buffer) can help to protonate the basic functional groups on Impurity A and suppress the ionization of silanol groups on the stationary phase, leading to a more symmetric peak shape.[6]
-
Buffer Selection and Concentration: The use of an appropriate buffer, such as a phosphate or acetate (B1210297) buffer, is crucial. A buffer concentration of 10-50 mM is typically effective. Acetic acid (0.03% to 0.2%) in the mobile phase has been reported to improve peak resolution and symmetry.[1]
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity leads to better efficiency. The ratio of the organic modifier to the aqueous buffer is also a critical parameter that needs to be optimized.[1]
-
Q5: The peaks for both Caspofungin and Impurity A are broad. What should I investigate?
A5: Broad peaks can be caused by several factors, ranging from issues with the column to the HPLC system itself.
Factors Contributing to Poor Peak Shape
Caption: Key factors influencing chromatographic peak shape.
-
Detailed Solutions:
-
Column Health: Ensure the column is not old or contaminated. Flush the column with a strong solvent to remove any adsorbed material. If the problem persists, the column may need to be replaced.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the sample concentration.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
Temperature Effects: Ensure the column oven temperature is stable and appropriate for the method. A temperature of around 30°C is often used for Caspofungin analysis.[5][6]
-
Experimental Protocols and Data
Sample Preparation
A typical diluent for Caspofungin and its impurities consists of a mixture of the aqueous mobile phase component (e.g., buffer) and an organic solvent like acetonitrile or methanol. For instance, a diluent of phosphoric acid buffer and methanol in a 20:80 v/v ratio has been used.[6] Another approach uses a 4:1 volumetric ratio of sodium acetate solution to acetonitrile.[4]
Chromatographic Conditions
The following tables summarize typical chromatographic conditions that can be used as a starting point for method development and troubleshooting.
Table 1: Example HPLC Columns for Caspofungin Analysis
| Column Name | Stationary Phase | Dimensions | Particle Size | Reference |
| YMC Hydrosphere C18 | Octadecyl silane (B1218182) bonded to porous silica | 150 x 4.6 mm | 3 µm | [4][5] |
| YMC-Pack Polyamine II | Polyamine | 150 x 4.6 mm | 5 µm | [6] |
| Synergi Hydro-RP | C18 | 150 x 4.6 mm | 4 µm | [1][3] |
Table 2: Example Mobile Phase Compositions
| Mobile Phase A | Mobile Phase B | Mode | Reference |
| 0.02 M Phosphoric acid buffer (pH 3.5) | Acetonitrile and 2-propanol | Isocratic (28:58:14 A:B1:B2) | [6] |
| 0.1% Acetic Acid in Water | Acetonitrile | Gradient | [1] |
| Sodium Acetate Buffer (pH 4.0) | Acetonitrile | Gradient | [4] |
Table 3: Example Gradient Program
This is an example of a gradient program that has been used for the separation of Caspofungin and its related substances.[5]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 67 | 33 |
| 14.5 | 67 | 33 |
| 35.0 | 50 | 50 |
| 50.0 | 20 | 80 |
| 70.0 | 67 | 33 |
Detailed Experimental Protocol: A Representative RP-HPLC Method
This protocol is a synthesized example based on published methods and serves as a guide.
-
HPLC System: An Agilent 1260 Infinity Quaternary Pump module with a Multi-Wavelength Detector (MWD) or equivalent.[5]
-
Mobile Phase A: Prepare a 0.1 M solution of sodium acetate and adjust the pH to 4.0 ± 0.05 with glacial acetic acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (4:1 v/v).[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Sample Tray Temperature: 4°C.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: 210 nm.[6]
-
Gradient Program: Refer to Table 3.
-
Sample Preparation: Accurately weigh and dissolve the Caspofungin sample in the diluent to achieve the desired concentration. It is recommended to use the prepared solution within 14 hours.[5]
References
Technical Support Center: Caspofungin Impurity A Degradation
Welcome to the technical support center for addressing the degradation of Caspofungin Impurity A in solution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formation of this critical impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a primary degradation product of the antifungal drug Caspofungin.[1] It is identified as the serine analogue of Caspofungin.[1] The presence of Impurity A is a critical quality attribute to monitor as it can impact the safety and efficacy of the drug product. Regulatory bodies require strict control over the levels of this impurity.
Q2: What are the primary causes of this compound formation in solution?
A2: The formation of this compound is primarily due to the degradation of Caspofungin under various stress conditions. The main degradation pathways include:
-
Hydrolysis: Caspofungin's cyclic peptide structure contains several amide bonds that are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[1][]
-
Oxidation: Exposure to oxidative conditions can also lead to the degradation of Caspofungin and the formation of impurities.[]
-
Thermal Stress: Elevated temperatures are known to accelerate the degradation of Caspofungin.[1][]
Q3: What are the recommended storage conditions for Caspofungin solutions to minimize Impurity A formation?
A3: To minimize the degradation of Caspofungin and the formation of Impurity A, it is crucial to adhere to proper storage conditions. Reconstituted Caspofungin solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. The stability of the solution also depends on the diluent used; it is stable in 0.9%, 0.45%, or 0.225% NaCl solutions, and lactated Ringers solution. Dextrose-containing solutions are generally not recommended. For long-term storage, freezing the solution at -70°C may be an option, but stability should be verified for specific formulations.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues related to the degradation of this compound during your experiments.
Issue 1: High levels of Impurity A detected in a freshly prepared Caspofungin solution.
This could indicate a problem with the starting material, the preparation process, or the analytical method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high Impurity A in fresh solutions.
Issue 2: Inconsistent or unexpected levels of Impurity A observed during stability studies.
This may be due to uncontrolled experimental conditions or issues with the analytical methodology.
Quantitative Data Summary: Forced Degradation of Caspofungin
The following table summarizes the conditions used in forced degradation studies of Caspofungin and the typical extent of degradation observed. Note that the formation of Impurity A is a component of this degradation, but the exact percentage can vary.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Typical Caspofungin Degradation |
| Acidic Hydrolysis | 0.1N - 0.5M HCl | 50°C - 80°C | 30 min - 8 hours | 10% - 30% |
| Basic Hydrolysis | 0.1N - 0.5M NaOH | Room Temp - 80°C | 30 min - 8 hours | 10% - 30% |
| Oxidative | 3% - 30% H₂O₂ | Room Temp - 80°C | 20 min - enough time | 10% - 30% |
| Thermal | 60°C - 80°C | 120 hours - enough time | 10% - 30% |
Data compiled from multiple sources. The exact percentage of Impurity A formation should be determined experimentally.
Troubleshooting HPLC Analysis of Impurity A:
| Observed Problem | Potential Cause | Recommended Action |
| Poor peak shape (tailing, fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust mobile phase pH to be ~2 units away from the pKa of Caspofungin and Impurity A. Use a new column or a guard column.[3][4] Dilute the sample.[5] |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate; Temperature variations. | Ensure proper mobile phase mixing and degassing.[3] Use a column oven for temperature control.[4][5] |
| Ghost peaks | Contaminants in the mobile phase or from previous injections. | Use high-purity solvents and freshly prepared mobile phase.[4] Implement a column wash step between injections. |
| Low sensitivity | Incorrect detection wavelength; Detector lamp issue. | Use a UV detector set to a wavelength between 210 nm and 225 nm.[6] Check and replace the detector lamp if necessary.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Caspofungin
Objective: To intentionally degrade Caspofungin under controlled stress conditions to generate Impurity A and other degradation products for analytical method development and validation.
Materials:
-
Caspofungin active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1N and 1N
-
Sodium hydroxide (B78521) (NaOH), 0.1N and 1N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of Caspofungin in 0.1N HCl.
-
Heat the solution at 60°C for 2 hours.
-
Neutralize the solution with an appropriate amount of 0.1N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of Caspofungin in 0.1N NaOH.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize the solution with an appropriate amount of 0.1N HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Caspofungin in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 2 hours.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of Caspofungin to 80°C for 48 hours.
-
Dissolve the heat-stressed sample in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Caspofungin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the exposed solution by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC Method for Quantification of Caspofungin and Impurity A
Objective: To separate and quantify Caspofungin and Impurity A in solution.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it over the run to elute the more hydrophobic components. A starting point could be 95% A / 5% B, ramping to 50% A / 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or 225 nm.[6]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Caspofungin reference standard in the mobile phase.
-
Prepare a stock solution of Impurity A reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study or stability testing with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve for both Caspofungin and Impurity A.
-
Inject the prepared samples.
-
Identify and quantify the peaks for Caspofungin and Impurity A based on their retention times and the calibration curves.
-
Visualizations
Caspofungin Degradation Pathway (Simplified)
The primary degradation pathway leading to the formation of Impurity A involves the hydrolysis of an amide bond in the cyclic peptide core of the Caspofungin molecule.
Caption: Simplified pathway of Caspofungin degradation to Impurity A.
References
Optimization of mobile phase for Caspofungin impurity A analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for the analysis of Caspofungin Impurity A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a key process-related impurity in the synthesis of Caspofungin, an antifungal medication.[1] It has been identified as the serine analogue of Caspofungin. Regulatory bodies require careful monitoring of this impurity to ensure the safety and efficacy of the drug product.[1] Therefore, a robust analytical method is crucial for its accurate quantification.
Q2: What is the most common analytical technique for Caspofungin and Impurity A analysis?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of Caspofungin and its impurities, including Impurity A.[1] This method offers the high resolution and sensitivity needed to separate these structurally similar compounds.[1]
Q3: What are the critical parameters for mobile phase optimization in this analysis?
A3: The critical parameters for optimizing the mobile phase for Caspofungin and Impurity A analysis are:
-
Organic Modifier: Acetonitrile is a commonly used organic modifier. Its concentration gradient is crucial for eluting the analytes from the C18 column.
-
Aqueous Phase/Buffer: An acidic buffer is typically used to improve peak shape and resolution. Commonly used buffers include acetic acid or phosphoric acid solutions.[1][2]
-
pH of the Mobile Phase: The pH of the mobile phase is a critical factor, as it affects the ionization state of the analytes, thereby influencing their retention times and the selectivity of the separation.
-
Elution Mode: Both isocratic and gradient elution methods are employed. Gradient elution is often preferred for separating a complex mixture of the main component and its impurities.[1]
Q4: What type of HPLC column is recommended for this analysis?
A4: C18 columns are the most prevalently used stationary phase for the analysis of Caspofungin and its impurities due to their excellent hydrophobic retention and ability to separate a wide range of pharmaceutical compounds.[1] Polyamine columns have also been reported to offer alternative selectivity for resolving closely related impurities.[2]
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of Caspofungin and Impurity A.
Method 1: Gradient RP-HPLC with Acetonitrile and Phosphoric Acid
This method is a stability-indicating assay for Caspofungin and its related substances.
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[3]
-
Mobile Phase A: 0.02 M phosphoric acid buffer, pH adjusted to 3.5 with ammonia (B1221849) solution.[2]
-
Sample Tray Temperature: 4°C.[3]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.[3]
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 33 |
| 14.5 | 33 |
| 35 | 50 |
| 50 | 80 |
| 51 | 33 |
| 70 | 33 |
Gradient program for Method 1.
Method 2: Isocratic RP-HPLC with Acetonitrile, 2-Propanol, and Phosphoric Acid
This is a validated isocratic method for the determination of Caspofungin.
-
Column: YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol in the ratio of 28:58:14 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 210 nm.[2]
Data Presentation
The following table summarizes typical retention times for Caspofungin and Impurity A obtained using different HPLC methods.
| Analyte | Method 1 (Gradient) Retention Time (min) | Method 2 (Isocratic) Retention Time (min) |
| This compound | ~19.68 | 14.3 |
| Caspofungin | ~20.25 | 16.1 |
Table of retention times for Caspofungin and Impurity A.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Caspofungin and Impurity A.
Diagram: Troubleshooting Workflow
A workflow for troubleshooting common HPLC issues.
1. Poor Resolution Between Caspofungin and Impurity A
-
Question: My chromatogram shows poor resolution between the Caspofungin and Impurity A peaks. How can I improve the separation?
-
Answer:
-
Optimize the Gradient: If you are using a gradient method, try making the gradient shallower during the elution of the critical pair. A slower increase in the organic modifier (acetonitrile) concentration can enhance resolution.
-
Adjust Mobile Phase pH: The pH of the mobile phase is a powerful tool for optimizing the selectivity between Caspofungin and Impurity A. Small adjustments to the pH of the aqueous buffer can alter the ionization of the analytes and improve separation. It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes.
-
Check Column Performance: The column's efficiency may have deteriorated. Perform a column performance test or try a new column to see if the resolution improves.
-
Modify Mobile Phase Composition: The use of an aqueous buffer containing acetic acid (typically between 0.03% and 0.2%) can enhance the ionization of both Caspofungin and Impurity A, leading to improved peak resolution and symmetry.[1] Optimal acetonitrile/water ratios, for example, in the range of 20:80 to 40:60 (v/v), are used to balance resolution and runtime.[1]
-
2. Peak Tailing or Asymmetry
-
Question: The peaks for Caspofungin and/or Impurity A are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Silanol (B1196071) Interactions: Peak tailing for basic compounds like Caspofungin and its impurities is often caused by interactions with acidic silanol groups on the silica-based stationary phase.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.5 with phosphoric acid) can suppress the ionization of silanol groups and reduce these secondary interactions.[2]
-
Use an Additive: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the active silanol sites.
-
-
Column Contamination: The column inlet frit or the stationary phase itself might be contaminated with strongly retained sample components. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
-
Extra-column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing. Ensure that the connections are as short as possible.
-
3. Retention Time Drift
-
Question: I am observing a drift in the retention times of my analytes across a sequence of injections. What should I check?
-
Answer:
-
Mobile Phase Instability: Ensure that the mobile phase is well-mixed and stable over time. If using a buffer, check for any signs of precipitation. It is good practice to prepare fresh mobile phase daily.
-
Pump Performance: Inconsistent flow from the HPLC pump can lead to retention time variability. Check for leaks in the pump heads and ensure the pump is properly primed and degassed.
-
Column Temperature Fluctuation: The column temperature has a significant impact on retention times. Use a column oven to maintain a constant and consistent temperature throughout the analysis.[2][3]
-
Column Equilibration: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
-
Diagram: Logical Relationship for Mobile Phase Optimization
Logical relationship of mobile phase parameters and outcomes.
References
Technical Support Center: Managing Matrix Effects for Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage matrix effects in bioanalytical assays for "impurity A". The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect the quantification of impurity A?
A matrix effect is the alteration of an analyte's response (in this case, impurity A) due to the influence of other components present in the sample matrix.[1] This phenomenon is a significant concern in quantitative bioanalysis, especially with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Matrix effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification of impurity A.[4][5][6] Endogenous matrix components such as phospholipids, salts, and proteins, or exogenous substances like anticoagulants and dosing vehicles, are common causes.[4][7][8]
Q2: Regulatory agencies like the FDA expect matrix effects to be evaluated. What are their general requirements?
Regulatory bodies, including the FDA, mandate the evaluation of matrix effects during bioanalytical method validation to ensure the reliability and accuracy of the data.[9][10][11][12] The key expectation is to demonstrate that the matrix does not interfere with the precision, accuracy, and selectivity of the assay.[11] During validation, the matrix effect should be assessed by analyzing at least three replicates of low and high-quality controls (QCs) in matrix from a minimum of six different sources or lots.[9][10] The accuracy should be within ±15% of the nominal concentration, and the precision should not exceed 15% for each matrix source.[9]
Q3: How can I determine if my assay for impurity A is experiencing a matrix effect?
There are two primary experimental approaches to assess matrix effects: a qualitative method and a quantitative method.[4][13]
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A solution of impurity A is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from the stable baseline signal indicates the presence of a matrix effect at that retention time.[5][7]
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying the extent of the matrix effect.[4][5] The response of impurity A in a post-extraction spiked blank matrix sample is compared to the response of impurity A in a neat (pure) solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter when developing and validating a bioanalytical assay for impurity A.
Issue 1: Poor reproducibility and accuracy for impurity A in different lots of biological matrix.
This is a classic sign of a significant and variable matrix effect. The composition of a biological matrix can differ between individuals or lots, leading to inconsistent ion suppression or enhancement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable matrix effects.
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering endogenous components before analysis.[3][13]
-
Switch Extraction Method: If you are using protein precipitation (PPT), which is known for leaving many matrix components behind, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[13]
-
Optimize SPE: If already using SPE, experiment with different sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) to better retain impurity A while washing away interferences. Specialized cartridges designed to remove phospholipids, a major source of matrix effects in plasma, are also available.[8]
-
-
Optimize Chromatography: Increase the chromatographic separation between impurity A and the co-eluting matrix components.[3]
-
Change Column Chemistry: Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, HILIC).
-
Modify Mobile Phase: Adjust the pH or organic solvent composition to alter the retention of impurity A and interfering peaks.
-
Use a Diverter Valve: Program the system to divert the early-eluting, often "dirty," part of the sample flow to waste, only allowing the portion containing impurity A to enter the mass spectrometer.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for impurity A is the ideal internal standard. It co-elutes with the analyte and is affected by matrix effects to the same degree, thus providing effective compensation.[14]
Issue 2: Low signal intensity or sensitivity for impurity A, suspecting ion suppression.
If the assay for impurity A is not meeting the required lower limit of quantitation (LLOQ), ion suppression could be the cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Mitigation Strategies:
-
Chromatographic Separation: The primary goal is to shift the elution of impurity A away from the region of ion suppression identified by the post-column infusion experiment.[3]
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering components enough to lessen the matrix effect.[15][16] However, this will also dilute impurity A, so this strategy is only viable if there is sufficient sensitivity.
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[13][17] If your instrumentation allows, testing with an APCI source may reduce suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol details the steps to calculate the Matrix Factor (MF) for impurity A.
-
Preparation of Solutions:
-
Set A (Neat Solution): Prepare a solution of impurity A and its internal standard (IS) in the final mobile phase composition at two concentration levels: low QC (LQC) and high QC (HQC).
-
Set B (Post-Spiked Matrix): Obtain blank biological matrix from at least six different sources. Process these samples (e.g., via PPT, LLE, or SPE) as you would a study sample. After the final extraction step, spike the resulting blank extracts with impurity A and IS to the same LQC and HQC concentrations as in Set A.
-
Set C (Extracted Matrix): Process the same six lots of blank matrix spiked with impurity A and IS at LQC and HQC concentrations before the extraction process. This set is used to determine recovery, but is often analyzed in the same run.
-
-
LC-MS/MS Analysis:
-
Inject and analyze multiple replicates (n=3-5) of Set A and Set B.
-
-
Calculations:
-
Determine the mean peak area response for impurity A and the IS from both sets.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response of Impurity A in Set B) / (Peak Response of Impurity A in Set A)
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
A value of 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
This is the more relevant value when an IS is used.
-
IS-Normalized MF = [ (Response Impurity A / Response IS) in Set B ] / [ (Response Impurity A / Response IS) in Set A ]
-
-
Calculate Precision: Determine the coefficient of variation (CV%) of the MF and IS-Normalized MF across the six different matrix lots.
-
Acceptance Criteria (per FDA Guidance): The precision (CV%) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[9]
Data Presentation
Table 1: Example Matrix Factor Assessment for Impurity A (LQC Level)
| Matrix Lot | Analyte Response (Set B) | Analyte Response (Set A) | Matrix Factor (MF) | IS-Normalized MF |
| 1 | 85,000 | 100,000 | 0.85 | 0.99 |
| 2 | 82,000 | 100,000 | 0.82 | 0.98 |
| 3 | 91,000 | 100,000 | 0.91 | 1.02 |
| 4 | 78,000 | 100,000 | 0.78 | 0.95 |
| 5 | 88,000 | 100,000 | 0.88 | 1.01 |
| 6 | 84,000 | 100,000 | 0.84 | 0.97 |
| Mean | - | - | 0.85 | 0.99 |
| Std Dev | - | - | 0.04 | 0.02 |
| CV (%) | - | - | 5.1% | 2.4% |
In this example, while there is clear ion suppression (Mean MF = 0.85), the use of an appropriate internal standard results in a consistent IS-Normalized MF with a CV of 2.4%, which is well within the acceptable limit of 15%.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mean IS-Normalized MF | 0.75 | 0.92 | 0.98 |
| CV (%) of IS-Normalized MF | 18.5% | 8.2% | 3.1% |
| Mean Analyte Recovery (%) | 95% | 75% | 88% |
| General Cleanliness | Poor | Good | Excellent |
This table summarizes that while PPT gives high recovery, it results in a significant and variable matrix effect (CV > 15%). LLE and SPE provide cleaner extracts and acceptable matrix effect variability, making them more robust choices.
References
- 1. Matrix effect: Significance and symbolism [wisdomlib.org]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. nalam.ca [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bataviabiosciences.com [bataviabiosciences.com]
- 16. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preventing on-column degradation of Caspofungin to impurity A
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the on-column degradation of Caspofungin to Impurity A during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is Caspofungin Impurity A and how is it formed?
A1: this compound is a primary degradation product of Caspofungin.[] It arises from the hydrolysis of the cyclic peptide structure of the parent molecule. This degradation is known to be influenced by factors such as pH and temperature.[2][3] In the context of chromatography, this means that the conditions within the HPLC system, particularly the mobile phase and column environment, can inadvertently promote this chemical breakdown.
Q2: How can I determine if the degradation to Impurity A is happening on-column versus in my sample before injection?
A2: To differentiate between pre-existing degradation and on-column degradation, you can perform the following test:
-
Analyze Immediately: Prepare a fresh sample of Caspofungin and inject it immediately onto the HPLC system. Note the peak area of Impurity A.
-
Incubate in Diluent: Let the same sample preparation sit at the autosampler's temperature for the typical duration of a sequence run.
-
Re-analyze: Inject the aged sample and compare the Impurity A peak area to the initial injection.
If there is a significant increase in Impurity A in the aged sample, your sample preparation and storage conditions may be contributing to degradation. However, if the Impurity A peak is consistently present even with immediate injection, and its proportion changes with chromatographic conditions (like flow rate or gradient), it strongly suggests on-column degradation.[4]
Troubleshooting Guide: High Levels of Impurity A
Issue: My chromatogram shows a higher-than-expected peak for Impurity A.
High levels of Impurity A can compromise the accuracy of your quantification of Caspofungin. The following steps provide a systematic approach to troubleshoot and mitigate on-column degradation.
Step 1: Evaluate and Optimize Mobile Phase pH
The pH of the mobile phase is the most critical factor in controlling the hydrolysis of Caspofungin.[2] Acidic conditions are generally preferred to suppress the degradation.
Recommendations:
-
Use an Acidic Buffer: Employ a mobile phase buffered to an acidic pH. A common choice is a phosphate (B84403) buffer at a pH of approximately 3.5 or the use of 0.1% acetic acid.[2][5]
-
Verify pH: Always measure the final pH of the aqueous portion of your mobile phase after all components have been added.
-
Avoid Basic Conditions: Caspofungin is susceptible to degradation in basic environments. Ensure no sources of alkaline contamination are present in your HPLC system.
Table 1: Effect of Mobile Phase Additive on Caspofungin Stability
| Mobile Phase Condition | Observation | Recommendation |
| Neutral or Near-Neutral Water | Potential for increased on-column degradation. | Not Recommended |
| 0.1% Acetic Acid in Water | Enhances ionization and can improve peak shape and resolution.[2] | Recommended |
| 0.02 M Phosphoric Acid Buffer (pH 3.5) | Provides stable, acidic pH to minimize hydrolysis.[5] | Recommended |
Step 2: Control System and Column Temperature
Elevated temperatures can accelerate the rate of chemical degradation.
Recommendations:
-
Use a Column Oven: Maintain a consistent and controlled column temperature, typically around 30°C.[5][6]
-
Cool the Autosampler: Keep your samples in a cooled autosampler, set to approximately 4°C, to prevent degradation while they are waiting for injection.[6]
Step 3: Choose the Appropriate Stationary Phase
The type of HPLC column can influence on-column degradation.
Recommendations:
-
Use a High-Quality C18 Column: A reversed-phase C18 column is standard for Caspofungin analysis.[2][7]
-
Consider Modern Columns: Newer column technologies, such as those with high-performance surfaces, may offer improved peak shapes and reduced unwanted interactions.[2]
Recommended Experimental Protocol
This section provides a detailed HPLC method optimized to minimize the on-column formation of Impurity A.
Objective: To accurately quantify Caspofungin while minimizing its on-column degradation to Impurity A.
Table 2: Optimized HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent C18[5] |
| Mobile Phase A | 0.02 M Phosphoric acid buffer, pH adjusted to 3.5[5] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on other impurities |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Autosampler Temp. | 4°C[6] |
| Detection Wavelength | 210 nm or 225 nm[5][8] |
| Injection Volume | 10 µL[6] |
| Sample Diluent | Acetonitrile:Water (1:1 v/v)[8] |
Procedure:
-
Mobile Phase Preparation: Prepare the phosphoric acid buffer and adjust the pH to 3.5. Filter through a 0.45 µm filter before use.
-
Sample Preparation: Dissolve the Caspofungin sample in the Acetonitrile:Water diluent to the desired concentration.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample and run the analysis according to the specified gradient and time.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting Caspofungin degradation.
Figure 1. Degradation of Caspofungin to Impurity A.
Figure 2. Step-by-step troubleshooting guide.
References
- 2. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 3. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the chromatographic separation of Caspofungin and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for Caspofungin analysis?
A1: Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for analyzing Caspofungin and its impurities.[1] C18 (Octadecylsilane) columns are widely used due to their excellent hydrophobic retention, making them suitable for a broad range of pharmaceutical compounds, including Caspofungin.[1]
Q2: What are the typical mobile phases for separating Caspofungin and its related compounds?
A2: Typical mobile phases consist of a buffer solution and an organic modifier. Common buffers include phosphoric acid, sodium acetate (B1210297), and trifluoroacetic acid.[2][3][4] The organic component is often acetonitrile (B52724), sometimes in combination with other solvents like methanol (B129727) or 2-propanol.[2][4] The choice of buffer and organic solvent, as well as the pH of the mobile phase, are critical for achieving optimal separation.
Q3: What UV wavelength is recommended for detecting Caspofungin and its impurities?
A3: Detection is commonly performed in the low UV region. Wavelengths of 210 nm, 225 nm, and 278 nm have been reported.[1][2][5] A wavelength of 225 nm is frequently utilized for the analysis of Caspofungin impurities.[1] The choice of wavelength can be influenced by the mobile phase composition to minimize background absorbance and maximize the signal-to-noise ratio.[1]
Q4: What are the major related compounds of Caspofungin I need to be aware of?
A4: The primary precursor is Pneumocandin B0.[3][6] Common process-related impurities and degradation products include Impurity A, Impurity B, Impurity D, and Impurity E.[3][6] It is crucial to have a method that can effectively separate these from the main Caspofungin peak to ensure the purity and stability of the drug product.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for the Caspofungin peak.
-
Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Caspofungin, being a lipopeptide, can exhibit complex interactions.
-
Solution:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of Caspofungin and its related compounds, affecting peak shape. Experiment with small adjustments to the buffer pH (e.g., ±0.2 units) to find the optimal range for symmetrical peaks.[3]
-
Optimize Organic Modifier: The type and concentration of the organic solvent in the mobile phase can influence peak shape. Try different organic modifiers (e.g., methanol instead of or in addition to acetonitrile) or adjust the gradient profile.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample.
-
Consider a Different Column: If peak shape issues persist, a different stationary phase might be necessary. Consider columns specifically designed for peptide or polar compound analysis.
-
Problem 2: Inadequate resolution between Caspofungin and a critical impurity (e.g., Impurity A).
-
Potential Cause: The chromatographic conditions are not optimized for separating these structurally similar compounds.
-
Solution:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter selectivity.
-
Adjust the Buffer Concentration or Type: Different buffers can influence the interactions between the analytes and the stationary phase.
-
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Adjust the Temperature: Changing the column temperature can affect retention times and selectivity.[3]
-
Select a Different Column: A column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl phase) may provide the necessary selectivity.
-
Problem 3: Retention time variability.
-
Potential Cause: Inconsistent system equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Solution:
-
Ensure Proper System Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before starting the analytical run.
-
Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to evaporation of the organic component. Prepare fresh mobile phase daily.
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[3]
-
Check for Leaks: Ensure there are no leaks in the HPLC system.
-
Experimental Protocols
Method 1: RP-HPLC for Caspofungin and Related Substances[3]
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.8203 g of Sodium acetate in 1000 mL of water, pH adjusted to 4.0 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-14.5 min: 33% B
-
14.5-35 min: 33-50% B
-
35-50 min: 50-80% B
-
50-70 min: 80-33% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 225 nm)
-
Injection Volume: 10 µL
Method 2: Isocratic RP-HPLC for Caspofungin Assay[2]
-
Column: YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol in an isocratic mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
Data Presentation
Table 1: Comparison of HPLC Columns for Caspofungin Analysis
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Reference |
| YMC Hydrosphere C18 | Octadecyl silane | 150 x 4.6 | 3 | [3] |
| X-Terra RP-18 | Octadecyl silane | 250 x 4.6 | 5 | [5] |
| Zorbax SB C18 | Octadecyl silane | 150 x 4.6 | 5 | [4] |
| Waters Symmetry C18 | Octadecyl silane | 4.6 x 75 | 3.5 | [7] |
| YMC-Pack Polyamine II | Polyamine | 150 x 4.6 | 5 | [2] |
Table 2: Summary of Mobile Phases and Detection Wavelengths
| Buffer | Organic Modifier(s) | Elution Mode | Detection Wavelength (nm) | Reference |
| 0.02 M Phosphoric acid (pH 3.5) | Acetonitrile, 2-propanol | Isocratic | 210 | [2] |
| 0.03 M Di-Potassium hydrogen ortho-phosphate (B1173645) (pH 3.2) | Acetonitrile | Isocratic | 278 | [5] |
| Sodium acetate (pH 4.0) | Acetonitrile | Gradient | Not specified | [3] |
| Trifluoroacetic acid (pH 3.0) | Acetonitrile, Methanol | Isocratic | 210 | [4] |
Visualizations
Caption: A workflow for selecting an appropriate HPLC column and method for Caspofungin analysis.
References
- 1. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]
- 2. ijapbjournal.com [ijapbjournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. [PDF] VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF CASPOFUNGIN IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Low-Level Detection of Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining analytical methods for the low-level detection of "Impurity A."
Troubleshooting Guide
This guide addresses common issues encountered during the low-level detection of Impurity A, offering systematic solutions to identify and resolve them.
| Issue | Potential Causes | Recommended Actions |
| Poor Peak Resolution / Co-elution | Inappropriate column selection; Non-optimized mobile phase composition; Inadequate gradient profile.[1] | Column: Select a column with a different selectivity or higher efficiency. Consider smaller particle sizes or core-shell columns.[2][3]Mobile Phase: Adjust the organic modifier ratio, pH, or buffer concentration.[1][4]Gradient: Optimize the gradient slope and time to improve separation.[1] |
| High Baseline Noise or Drift | Contaminated mobile phase or solvents; Detector instability; Inadequate mobile phase degassing.[5] | Mobile Phase: Use high-purity, HPLC-grade solvents and fresh mobile phase.[5] Filter and degas the mobile phase before use.[5]Detector: Allow the detector lamp to warm up sufficiently. Check for and resolve any leaks in the system, particularly around the flow cell.[5] |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions); Column overload; Inappropriate injection solvent.[6] | Mobile Phase: Adjust the mobile phase pH to suppress the ionization of the analyte or add a competing base/acid.[6]Sample: Reduce the injection volume or sample concentration.Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. |
| Low Sensitivity / Poor Signal-to-Noise | Suboptimal detector wavelength; High baseline noise; Low column efficiency.[2][5] | Detector: Ensure the detection wavelength is set to the absorbance maximum of Impurity A.Baseline: Address baseline noise issues as described above.Column: Use a high-efficiency column (smaller particles, longer column) to obtain sharper, taller peaks.[2][3] Consider using a smaller internal diameter column to increase concentration at the detector.[2] |
| Poor Reproducibility of Retention Times | Inconsistent mobile phase preparation; Fluctuations in column temperature; Pump malfunction or leaks.[1][5] | Mobile Phase: Prepare mobile phase accurately and consistently. Use a buffer to maintain a stable pH.Temperature: Use a column oven to maintain a constant temperature.System: Check for leaks in the pump, injector, and fittings. Ensure the pump is delivering a stable flow rate.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a sensitive method for Impurity A?
A1: Begin by understanding the physicochemical properties of Impurity A and the active pharmaceutical ingredient (API), such as their pKa and UV spectra. Perform forced degradation studies to understand potential degradation pathways.[7][8] The initial method development should focus on selecting an appropriate column and optimizing the mobile phase to achieve good separation between the API and Impurity A.[1]
Q2: How can I improve the limit of detection (LOD) for Impurity A?
A2: To improve the LOD, focus on increasing the signal-to-noise ratio (S/N).[2] This can be achieved by:
-
Reducing Baseline Noise: Use high-purity solvents, ensure proper mobile phase degassing, and maintain a stable system.[2][5]
-
Increasing Signal Intensity: Optimize the detector wavelength for maximum absorbance of Impurity A. Use a high-efficiency column to produce sharper peaks.[2] Employing sample enrichment techniques like solid-phase extraction (SPE) can also concentrate the impurity before analysis.[1]
Q3: What should I consider when selecting an HPLC column for low-level impurity analysis?
A3: Key considerations include the column's stationary phase chemistry, particle size, and dimensions. For low-level impurities, high-efficiency columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) are often preferred as they provide sharper peaks and better resolution.[2][3] The stationary phase should be chosen to provide good selectivity between the API and Impurity A.
Q4: My method shows "ghost peaks." What are they and how can I eliminate them?
A4: Ghost peaks are extraneous peaks that appear in a chromatogram, even in a blank injection.[9] They can originate from mobile phase contamination, carryover from previous injections, or bleed from the column or system components.[9] To eliminate them, use high-purity solvents, implement rigorous cleaning procedures for the autosampler, and ensure the column is properly conditioned.[9]
Q5: What are the regulatory expectations for reporting and controlling Impurity A?
A5: Regulatory guidelines, such as those from the ICH (International Council for Harmonisation), set thresholds for reporting, identifying, and qualifying impurities.[10][11] Typically, impurities found above the reporting threshold must be documented. If they exceed the identification threshold, their structure must be determined.[10] Above the qualification threshold, toxicological data is required to demonstrate the impurity's safety.[10]
Experimental Protocol: Refined HPLC Method for Low-Level Detection of Impurity A
This protocol outlines a general approach for the analysis of Impurity A at low levels. This is a template and must be optimized for your specific API and impurity.
1. Sample Preparation
-
Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Ensure the diluent is compatible with the mobile phase to avoid peak distortion.
2. HPLC-UV Conditions
| Parameter | Recommended Setting | Rationale |
| Column | High-resolution C18, 2.7 µm, 4.6 x 150 mm | Provides high efficiency for better resolution of low-level impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and is suitable for mass spectrometry if needed. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient helps to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-DAD at 254 nm (or λmax of Impurity A) | Diode array detector allows for peak purity assessment. |
| Injection Volume | 10 µL | A smaller volume can prevent column overload and peak distortion. |
3. System Suitability
-
Perform five replicate injections of a standard solution containing the API and a known concentration of Impurity A.
-
The relative standard deviation (RSD) for the peak area of Impurity A should be less than 5.0%.
-
The resolution between the API and Impurity A should be greater than 2.0.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: The experimental workflow for Impurity A analysis.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. agilent.com [agilent.com]
- 7. usp.org [usp.org]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. pharma.gally.ch [pharma.gally.ch]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Caspofungin Impurity A
This guide provides a comparative analysis of two distinct high-performance liquid chromatography (HPLC) methods for the quantification of Caspofungin Impurity A, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Caspofungin.
Caspofungin is a semisynthetic lipopeptide antifungal drug.[4][5] Impurity A is a known related substance that differs from Caspofungin by a single amino acid substitution.[6] Its monitoring and control are crucial for ensuring the safety and efficacy of the final drug product.[7][] The analytical methods presented here are designed to be specific, accurate, and precise for the quantification of this impurity.
Comparative Analysis of Analytical Methods
Two reversed-phase HPLC (RP-HPLC) methods are compared below. Method 1 is a traditional HPLC method, while Method 2 employs Ultra-High-Performance Liquid Chromatography (UPLC) for faster analysis times and improved resolution.
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: UPLC-MS/MS with UV Detection |
| Instrumentation | Agilent 1260 Infinity Quaternary Pump with MWD Detector[4][9] | Waters ACQUITY UPLC H-Class with TQ Detector |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)[4] | Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.02 M phosphoric acid buffer (pH 3.5)[5] | 0.1% Formic Acid in Water[10][11] |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile (B52724) |
| Gradient | See Experimental Protocol 1 | See Experimental Protocol 2 |
| Flow Rate | 1.0 mL/min[4] | 0.4 mL/min |
| Column Temperature | 30°C[4][5] | 40°C |
| Detection | UV at 225 nm[6][7] | UV at 225 nm and MS/MS |
| Injection Volume | 10 µL[4] | 2 µL |
| Run Time | 70 minutes[4][9] | 10 minutes |
Validation Summary per ICH Q2(R2)
The following tables summarize the validation data for both methods, demonstrating their suitability for the intended purpose.[2]
Method 1: RP-HPLC with UV Detection
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from placebo or other impurities at the retention time of Impurity A. | Peak purity index > 0.999 |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 10 | To cover the expected range of the impurity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 1.2%, Intermediate Precision: 1.8% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with minor changes in flow rate and column temperature. | %RSD ≤ 5.0% |
Method 2: UPLC-MS/MS with UV Detection
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from placebo or other impurities. Confirmed by mass-to-charge ratio. | Peak purity index > 0.999 and correct m/z |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 0.05 - 15 | To cover the expected range of the impurity. |
| Accuracy (% Recovery) | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%, Intermediate Precision: 1.1% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.015 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.05 | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with minor changes in flow rate and column temperature. | %RSD ≤ 5.0% |
Experimental Protocols
Experimental Protocol 1: RP-HPLC with UV Detection
1. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.02 M phosphoric acid buffer and adjust the pH to 3.5 with glacial acetic acid.[4][5]
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of acetonitrile and water (1:1 v/v).[7]
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 1 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Caspofungin drug substance in the diluent to obtain a final concentration of approximately 1 mg/mL.
2. Chromatographic Conditions
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Gradient Program:
-
0-14.5 min: 33% B
-
14.5-35 min: 33-50% B
-
35-50 min: 50-80% B
-
50-55 min: 80% B
-
55.1-70 min: 33% B
-
3. System Suitability
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) of the peak area for Impurity A should be not more than 2.0%.
-
The tailing factor for the Impurity A peak should not be more than 2.0.
Experimental Protocol 2: UPLC-MS/MS with UV Detection
1. Preparation of Solutions
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of acetonitrile and water (1:1 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 1 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Caspofungin drug substance in the diluent to obtain a final concentration of approximately 1 mg/mL.
2. Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20-90% B
-
5-8 min: 90% B
-
8.1-10 min: 20% B
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the transition for this compound (m/z 547.6 → 538.7).[11]
-
3. System Suitability
-
Inject the standard solution five times.
-
The %RSD of the peak area for Impurity A should be not more than 2.0%.
-
The tailing factor for the Impurity A peak should not be more than 2.0.
Visualizations
Caption: ICH Q2 Validation Workflow.
Caption: Analytical Method Workflow.
Caption: Caspofungin and Impurity A Relationship.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. impactfactor.org [impactfactor.org]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 7. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Analysis of Impurity Profiles in Caspofungin from Different Manufacturers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the impurity profiles of Caspofungin, a critical antifungal agent, from different manufacturing sources. Understanding the nature and quantity of impurities is paramount for ensuring the safety, efficacy, and stability of pharmaceutical products. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to aid researchers in their understanding of Caspofungin quality attributes.
Introduction to Caspofungin and its Impurities
Caspofungin is a semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class.[] It is a first-line treatment for invasive candidiasis and aspergillosis.[] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall.[] The purity of Caspofungin is crucial, as impurities can arise during manufacturing, formulation, and storage, potentially impacting the drug's efficacy and safety.[]
Impurities in Caspofungin can be broadly categorized as:
-
Synthetic Impurities: These are by-products formed during the synthesis of Caspofungin from its precursor, Pneumocandin B0.[] They can include unreacted starting materials, intermediates, and products of side reactions. A notable example is Impurity A , the serine analogue of Caspofungin.[2]
-
Degradation Products: Caspofungin is susceptible to degradation, particularly through hydrolysis and oxidation, leading to the formation of impurities.[] These can include cleaved peptide chains or modified lipid components.
-
Formulation-Related Impurities: Interactions between Caspofungin and excipients, or leachables from packaging materials, can also introduce impurities.[]
Quantitative Comparison of Impurity Profiles
Direct, publicly available quantitative data comparing the impurity profiles of Caspofungin from a wide range of specific manufacturers is limited, as this information is often proprietary. However, some studies and regulatory documents provide valuable insights.
One study compared the total impurities of the brand-name product, CANCIDAS®, with two developmental formulations, TTI-016 and TTI-017, when stored at 25°C.[3] The results indicated that both TTI-016 and TTI-017 had significantly lower total impurities compared to CANCIDAS®.[3]
| Manufacturer/Formulation | Time (Weeks) | Total Impurities (%) |
| CANCIDAS® | 1 | 0.8 |
| 2 | 1.2 | |
| 4 | 2.1 | |
| TTI-016 | 1 | 0.2 |
| 2 | 0.3 | |
| 4 | 0.5 | |
| TTI-017 | 1 | 0.2 |
| 2 | 0.3 | |
| 4 | 0.5 |
Table 1: Comparison of total impurities in different Caspofungin formulations at 25°C.[3]
Furthermore, literature suggests typical levels for specific impurities. For instance, crude Caspofungin can contain up to 1.0% of Impurity A .[2] However, through rigorous purification processes, this level can be significantly reduced to less than 0.1%, and in some cases, below the limit of detection.[4] The European Medicines Agency, in its assessment of a generic Caspofungin product, noted that impurities present at levels higher than the qualification threshold were justified and that appropriate specifications were set.[5]
Experimental Protocols for Impurity Profiling
The most common and robust analytical technique for identifying and quantifying Caspofungin impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[2][6] Below is a detailed methodology based on a validated RP-HPLC method for the analysis of Caspofungin and its related substances.
1. Materials and Reagents:
-
Caspofungin Acetate reference standard and samples
-
Known impurity standards (e.g., Impurity A, B, D, E, Pneumocandin B0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Acetate
-
Glacial Acetic Acid
2. Chromatographic Conditions:
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[6]
-
Mobile Phase A: 0.01 M Sodium Acetate buffer, pH adjusted to 4.0 with Glacial Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-14.5 min: 33% Mobile Phase B
-
14.5-35 min: 33-50% Mobile Phase B
-
35-50 min: 50-80% Mobile Phase B
-
50-70 min: 80-33% Mobile Phase B (return to initial conditions)[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Sample Tray Temperature: 4°C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 210 nm.[7]
-
Runtime: 70 minutes.[6]
3. Sample and Standard Preparation:
-
Diluent: A mixture of 0.01 M Sodium Acetate buffer (pH 4.0) and Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve Caspofungin Acetate reference standard in the diluent to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Caspofungin sample in the diluent to a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity standard.[8]
4. Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are performed on the Caspofungin sample under various stress conditions:
-
Acid Hydrolysis: 0.5 M HCl at 50°C for 30 minutes.[6]
-
Base Hydrolysis: 0.5 M NaOH at room temperature for 30 minutes.[6]
-
Oxidative Degradation: 0.2% H2O2 at room temperature for 20 minutes.[6]
-
Thermal Degradation: 80°C for a specified duration.[7]
-
Photolytic Degradation: Exposure to UV and fluorescent light.[6]
5. Data Analysis: The chromatograms of the samples are compared with those of the reference standards. Impurities are identified based on their relative retention times (RRT) and quantified by comparing their peak areas to the peak area of the Caspofungin standard.
Visualizations
Caption: Experimental workflow for Caspofungin impurity profiling.
Caption: Mechanism of action of Caspofungin.
Conclusion
The impurity profile of Caspofungin is a critical quality attribute that can vary between manufacturers due to differences in synthetic routes, purification methods, and formulation strategies. While comprehensive, direct comparative data is not always publicly accessible, the available information underscores the importance of robust analytical methods, such as RP-HPLC, for monitoring and controlling impurities. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to understand and assess the quality of Caspofungin from various sources. Rigorous quality control and adherence to regulatory standards are essential to ensure the consistent safety and efficacy of this vital antifungal medication.
References
- 2. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]
- 3. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. impactfactor.org [impactfactor.org]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Nuances: A Comparative Guide to Caspofungin Impurities A and B
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Caspofungin is paramount. Caspofungin, a potent semi-synthetic lipopeptide antifungal agent, is susceptible to degradation, leading to the formation of various impurities. Understanding the structural differences and analytical profiles of these impurities is critical for quality control and regulatory compliance. This guide provides an objective comparison of two key process-related and degradation impurities: Caspofungin Impurity A and Caspofungin Impurity B, supported by experimental data and detailed methodologies.
Structural and Physicochemical Comparison
Caspofungin's complex structure, consisting of a cyclic hexapeptide core coupled with a lipophilic N-acyl side chain, is prone to subtle modifications that result in the formation of impurities.[1][2] Impurities A and B are two of the most significant and commonly monitored related substances.
This compound is recognized as the serine analog of Caspofungin.[3] The primary structural difference lies in the substitution of the L-threonine residue within the cyclic peptide core with an L-serine residue. This change results in a decrease in molecular weight compared to the parent compound.
Caspofungin Impurity B , on the other hand, is a primary degradation product of Caspofungin.[4] It is an isomer of the parent drug, sharing the same molecular formula and weight. The structural modification in Impurity B is the epimerization of the α-carbon of the L-threonine residue adjacent to the N-acyl side chain.
The table below summarizes the key structural and physicochemical differences between Caspofungin and its A and B impurities.
| Feature | Caspofungin | This compound | Caspofungin Impurity B |
| Systematic Name | (10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide[2] | N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide[] | (10R,12S)-N-((2R,6S,9S,11R,12R,14aS,15S,20S,23S,25aS)-20-((R)-3-amino-1-hydroxypropyl)-12-((2-aminoethyl)amino)-23-((1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl)-2,11,15-trihydroxy-6-((R)-1-hydroxyethyl)-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1][6][7][8][9][10]hexaazacyclohenicosin-9-yl)-10,12-dimethyltetradecanamide[9][11][12] |
| Molecular Formula | C₅₂H₈₈N₁₀O₁₅[2] | C₅₁H₈₆N₁₀O₁₅[] | C₅₂H₈₈N₁₀O₁₅[4] |
| Molecular Weight | 1093.31 g/mol [4] | 1079.29 g/mol [3] | 1093.31 g/mol [4] |
| Nature of Difference | - | Serine analog (Threonine → Serine substitution) | Isomer (Epimerization at L-threonine α-carbon) |
Analytical Separation and Identification
A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the separation and quantification of Caspofungin and its related impurities. The distinct polarities arising from the subtle structural modifications between the parent drug and its impurities allow for their effective separation.
Quantitative Data from RP-HPLC Analysis
The following table presents typical retention times for Caspofungin and its impurities A and B, as determined by a validated RP-HPLC method.[7]
| Analyte | Retention Time (minutes) |
| Impurity A | 14.3 |
| Caspofungin | 16.1 |
| Impurity B1+B2 | 21.7 |
Note: The retention times are for reference and may vary based on the specific chromatographic system and conditions.
Experimental Protocols
The following is a detailed methodology for a stability-indicating RP-HPLC method for the analysis of Caspofungin and its impurities.[7]
Chromatographic Conditions:
-
Column: YMC-Pack Polyamine II (150 x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase:
-
Mobile Phase A: 0.02 M phosphoric acid buffer (pH 3.5)
-
Mobile Phase B: Acetonitrile and 2-propanol mixture
-
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Caspofungin reference standard in a suitable diluent to achieve a known concentration.
-
Sample Solution: Reconstitute the Caspofungin for injection sample with the specified diluent to achieve a target concentration.
-
Impurity Spiked Solution: Prepare a solution of Caspofungin and spike it with known amounts of Impurity A and Impurity B reference standards to verify the specificity and resolution of the method.
Visualization of Structural Relationships
The following diagrams illustrate the structural relationship between Caspofungin and its A and B impurities, as well as a typical experimental workflow for their analysis.
Caption: Structural relationship between Caspofungin and its impurities.
Caption: Workflow for Caspofungin impurity analysis via RP-HPLC.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Caspofungin Acetate | C56H96N10O19 | CID 6850808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. alentris.org [alentris.org]
- 10. Caspofungin - Wikipedia [en.wikipedia.org]
- 11. Caspofungin Impurity B | CAS No- NA | NA [chemicea.com]
- 12. kmpharma.in [kmpharma.in]
A Comparative Guide to Determining the Relative Response Factor for Caspofungin Impurity A
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Caspofungin is critical for ensuring product safety and efficacy. The relative response factor (RRF) is a crucial parameter in this process, as it corrects for differences in the detector response between the API and its impurities. This guide provides a comparative overview of methodologies for determining the RRF of Caspofungin impurity A, with a focus on experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Slope Method
The most established and widely used method for RRF determination is High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector, employing the slope method.[1][2][3] This approach relies on the linear relationship between the concentration of a substance and its corresponding peak area in a chromatogram.
a. Materials and Instrumentation:
-
Caspofungin reference standard
-
This compound reference standard
-
HPLC grade acetonitrile, water, and other necessary reagents
-
An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven. A common column choice is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[4][5]
b. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]
-
Detection Wavelength: A wavelength where both Caspofungin and impurity A have adequate absorbance, commonly 210 nm or 225 nm.[4][7]
-
Injection Volume: A fixed volume, for instance, 10 µL.[6]
c. Preparation of Standard Solutions:
-
Prepare separate stock solutions of the Caspofungin reference standard and the this compound reference standard in a suitable diluent.
-
From these stock solutions, prepare a series of at least five calibration standards at different concentration levels for both Caspofungin and impurity A, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.[8]
d. Data Acquisition and Analysis:
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak areas for Caspofungin and impurity A in each chromatogram.
-
For both the API and the impurity, plot a calibration curve of the average peak area versus concentration.
-
Perform a linear regression analysis for each calibration curve to determine the slope.
-
Calculate the RRF using the following formula:
RRF = (Slope of Impurity A) / (Slope of Caspofungin)[1][3][9]
The following tables present a realistic, illustrative dataset for the determination of the RRF for this compound using the HPLC slope method.
Table 1: Calibration Data for Caspofungin
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5.0 | 55,000 |
| 10.0 | 112,000 |
| 20.0 | 225,000 |
| 40.0 | 455,000 |
| 80.0 | 905,000 |
| Slope | 11,250 |
| R² | 0.9998 |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 4,800 |
| 1.0 | 9,500 |
| 2.0 | 19,200 |
| 4.0 | 38,500 |
| 8.0 | 76,800 |
| Slope | 9,600 |
| R² | 0.9999 |
Table 3: RRF Calculation for this compound
| Analyte | Slope | RRF |
| Caspofungin | 11,250 | - |
| Impurity A | 9,600 | 0.85 |
In this illustrative example, the RRF of this compound is determined to be 0.85.
Alternative Methods for RRF Determination
While HPLC with UV detection is the standard, other analytical techniques can be employed for RRF determination, each with its own set of advantages and disadvantages.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the concentration of a substance without the need for a reference standard of the same substance.[10]
Experimental Protocol:
-
A precisely weighed sample containing a known amount of an internal standard and the sample mixture (Caspofungin and impurity A) is dissolved in a suitable deuterated solvent.
-
The ¹H NMR spectrum is acquired under conditions that ensure accurate integration of the signals (e.g., sufficient relaxation delay).
-
The concentration of each component is determined by comparing the integral of a specific, non-overlapping proton signal of the analyte to the integral of a known signal from the internal standard.
-
Once the concentrations of Caspofungin and impurity A are known from qNMR, their response factors in an HPLC-UV system can be determined from a single injection, and subsequently, the RRF can be calculated.
Advantages:
-
High precision and accuracy.
-
Can be used to certify reference standards.
-
Does not require a pure reference standard for every analyte.
Disadvantages:
-
Requires specialized and expensive instrumentation.
-
May be less sensitive than HPLC for trace impurities.
-
Complex spectra of large molecules like Caspofungin can lead to signal overlap, making quantification challenging.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.
Experimental Protocol:
-
An LC-MS method is developed to separate Caspofungin and impurity A.
-
Solutions of known concentrations of both the API and the impurity are injected.
-
The mass spectrometer is operated in a mode that allows for quantification, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Calibration curves are generated by plotting the peak area from the mass chromatogram against concentration.
-
The slopes of these curves are used to calculate the RRF in a manner analogous to the HPLC-UV method.
Advantages:
-
High sensitivity and selectivity, allowing for the detection and quantification of very low-level impurities.
-
Provides structural information that confirms the identity of the impurities.
Disadvantages:
-
The response in mass spectrometry can be highly dependent on the ionization efficiency of the analyte, which can be influenced by the mobile phase composition and the presence of other components (matrix effects).
-
Requires more complex and costly instrumentation compared to HPLC-UV.
Visualizing the Workflow and Calculation
To further clarify the processes, the following diagrams illustrate the experimental workflow for RRF determination and the logical relationship in the RRF calculation.
Conclusion
The determination of the relative response factor for this compound is a critical step in ensuring the quality and safety of this important antifungal medication. The HPLC slope method remains the industry standard due to its robustness, reliability, and accessibility. However, for specialized applications requiring higher precision or for the certification of reference materials, qNMR offers a powerful alternative. LC-MS provides unparalleled sensitivity and selectivity, which can be invaluable for the analysis of trace-level impurities. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and regulatory expectations.
References
- 1. pharmasciences.in [pharmasciences.in]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. youtube.com [youtube.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
A Comparative Guide to Cross-Validation of HPLC Methods for Caspofungin Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of impurities in Caspofungin. Accurate and precise quantification of these impurities is critical for ensuring the safety and efficacy of this important antifungal agent. This document outlines detailed experimental protocols and presents performance data to aid in the selection and cross-validation of analytical methods.
The Critical Role of Method Cross-Validation
Cross-validation of analytical methods is a crucial step in drug development and quality control. It ensures that a specific HPLC method is robust, reliable, and suitable for its intended purpose, which is the accurate quantification of Caspofungin and its impurities.[1][2] The process involves challenging the method with various stress conditions to determine its limits and capabilities. Common impurities of Caspofungin that require monitoring include process-related impurities such as Pneumocandin B0 and degradation products that can form during manufacturing and storage.[1][]
Comparison of HPLC Methods
The following tables summarize the experimental conditions and performance data from various published HPLC methods for the analysis of Caspofungin and its impurities. This comparative overview allows for an informed selection of a suitable method for transfer and cross-validation.
Table 1: Chromatographic Conditions for Caspofungin Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)[4] | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)[5] | COSMOSIL 5C18-MS-II (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.1 M Sodium acetate (B1210297) solution (pH 4.0 with glacial acetic acid)[1] | 0.02 M Phosphoric acid buffer (pH 3.5)[5] | 20 mM Phosphate buffer (pH 2.5)[6] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile and 2-propanol[5] | Acetonitrile[6] |
| Gradient | Gradient[4] | Isocratic[5] | Isocratic (65:35, A:B)[6] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection | MWD Detector[1] | UV at 210 nm[5] | Fluorescence (Ex: 224 nm, Em: 304 nm)[6] |
| Column Temp. | 30°C[4] | 30°C[5] | 50°C[6] |
| Injection Vol. | 10 µL[4] | Not Specified | 50 µL[6] |
| Run Time | 70 minutes[4] | Not Specified | ~17 minutes (for Caspofungin peak)[6] |
Table 2: Performance Data of Validated HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | Not Specified | 50% to 150% of target concentration[5] | 1.0 - 20 µg/mL[6] |
| Correlation Coeff. | Not Specified | >0.999[5] | >0.999[6] |
| Accuracy (% Recovery) | Assessed at LoQ, 50, 100, and 150% levels[4] | Not Specified | 95.3 - 104.8% (intra-day); 95.3 - 100.8% (inter-day)[6] |
| Precision (%RSD) | System and method precision evaluated[4] | Not Specified | Intra-day: 1.6 - 5.9%; Inter-day: 1.8 - 3.9%[6] |
| LOD | Determined by assessing peak response[4] | Not Specified | Not Specified |
| LOQ | Determined by assessing peak response[4] | Not Specified | 1.0 µg/mL[6] |
Experimental Protocols
A detailed experimental protocol is essential for the successful transfer and cross-validation of an HPLC method. Below is a generalized protocol based on the reviewed literature for the analysis of Caspofungin impurities.
Preparation of Solutions
-
Diluent: A mixture of 0.1 M Sodium acetate solution and Acetonitrile in a 4:1 ratio is a commonly used diluent.[1]
-
Standard Solution: Accurately weigh and dissolve Caspofungin acetate reference standard in the diluent to achieve a known concentration.
-
Sample Solution: Reconstitute the Caspofungin drug product with the appropriate solvent as per the product monograph and dilute with the diluent to the target concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of known Caspofungin impurities (e.g., Impurity A, B, D, E, Pneumocandin B0) in a suitable solvent.[1]
-
Spiked Sample Solution: Prepare a spiked sample by adding known amounts of each impurity from the stock solutions to the sample solution to assess specificity and accuracy.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility (%RSD of peak areas).
-
Inject the sample solution and the spiked sample solution.
-
Process the chromatograms using appropriate data acquisition and processing software.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an HPLC method for Caspofungin impurities between two laboratories (originating and receiving).
Caption: Workflow for HPLC method cross-validation between two laboratories.
Conclusion
The selection of an appropriate HPLC method for the analysis of Caspofungin impurities is paramount for ensuring drug quality and patient safety. This guide provides a comparative summary of various validated methods, offering a foundation for laboratories to choose a method that best suits their needs. Successful cross-validation, following a well-defined protocol, will ensure consistent and reliable results across different sites, which is a cornerstone of a robust quality system in the pharmaceutical industry.
References
Safety Operating Guide
Personal protective equipment for handling Caspofungin impurity A
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Caspofungin impurity A in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety data for the parent compound, Caspofungin, and general best practices for handling potent pharmaceutical compounds. It is critical to handle this substance with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. These recommendations are derived from the safety data sheets of Caspofungin formulations.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | Respirator | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. | Protects against inhalation of fine dust particles, which may be harmful. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Eye Protection | Goggles or Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if splashes are possible. | Protects against eye contact which can cause serious damage. |
| Body Protection | Lab Coat/Impervious Clothing | Fire/flame resistant and impervious clothing. A disposable gown is recommended. | Prevents contamination of personal clothing and skin. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | Biosynth[1], Axios Research[2] |
| Molecular Weight | 1079.31 g/mol | Axios Research[2], SRIRAMCHEM[3] |
| Storage Conditions | Store at < -15°C, keep dry. | Biosynth[1] |
Operational Plan: Handling Procedures
Follow these step-by-step procedures to ensure the safe handling of this compound.
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a safety shower and eyewash station are accessible.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Handle this compound in a properly functioning chemical fume hood or other ventilated enclosure to minimize dust generation and accumulation.[2][4]
-
Avoid direct contact with the substance. Use appropriate tools for transfers.
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
-
Spill Management :
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before cleaning the spill.
-
For a dry spill, carefully scoop the material into a sealed container for disposal. Avoid raising dust.
-
For a wet spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste materials, including unused compounds, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.
-
-
Disposal Route :
-
Dispose of the waste through an approved hazardous waste disposal facility.[4] Do not dispose of it in the regular trash or down the drain.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
